molecular formula C8H9N3OS B3144585 4-Methoxy-1,3-benzothiazole-2,7-diamine CAS No. 554420-45-0

4-Methoxy-1,3-benzothiazole-2,7-diamine

Cat. No.: B3144585
CAS No.: 554420-45-0
M. Wt: 195.24 g/mol
InChI Key: BWRWTGMVDUJALO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-1,3-benzothiazole-2,7-diamine is a chemical reagent for research use only, strictly not for diagnostic, therapeutic, or personal use. Benzothiazole is a privileged scaffold in medicinal chemistry, and its derivatives are extensively investigated for their diverse pharmacological activities . Compounds based on the benzothiazole core, particularly those with methoxy and amino substituents like 2-aminobenzothiazole, have been identified as key intermediates in synthetic organic chemistry . These structures are frequently utilized to develop novel molecules with potential antitumor, antimicrobial, and antidiabetic properties . For instance, recent studies highlight benzothiazole-appended compounds as promising inhibitors of enzymes like α-amylase and α-glucosidase, which are important targets for Type 2 diabetes research . The presence of both a methoxy group and multiple amine functionalities on the benzothiazole nucleus in this compound makes it a versatile and valuable building block for constructing more complex heterocyclic systems for pharmaceutical development and biochemical screening.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-1,3-benzothiazole-2,7-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c1-12-5-3-2-4(9)7-6(5)11-8(10)13-7/h2-3H,9H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRWTGMVDUJALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)N)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 4-Methoxy-1,3-benzothiazole-2,7-diamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis pathways for 4-Methoxy-1,3-benzothiazole-2,7-diamine (CAS: 554420-45-0). This document is structured for researchers and process chemists, focusing on the most viable, regioselective routes derived from established benzothiazole chemistry.

Executive Summary & Retrosynthetic Analysis

The This compound scaffold represents a specialized pharmacophore and dye intermediate. Its structural uniqueness lies in the 4-methoxy group (adjacent to the bridgehead nitrogen) and the 2,7-diamine functionality (an amino group on the thiazole ring and another on the benzene ring adjacent to the sulfur bridgehead).

Achieving this specific substitution pattern requires precise regiocontrol. Direct functionalization of a pre-formed benzothiazole core is inefficient due to competing directing effects. Therefore, the optimal strategy employs a "Bottom-Up" Cyclization approach using the Hugerschoff Reaction .

Retrosynthetic Logic

To obtain the 4,7-disubstitution pattern, we must select a benzene precursor where the substituents force cyclization to the correct carbon.

  • Target: this compound.

  • Disconnection: Thiazole ring opening.

  • Precursor: A 1-amino-2-methoxy-5-nitrobenzene derivative.

  • Rationale:

    • The Methoxy group at position 2 blocks one ortho site, forcing cyclization to the other ortho site (position 6).

    • The Nitro group at position 5 ends up at position 7 of the benzothiazole (adjacent to sulfur).

    • The Nitro group is subsequently reduced to the final amine.

Retrosynthesis Figure 1: Retrosynthetic analysis of this compound. Target Target: This compound Intermediate Intermediate: 2-Amino-4-methoxy-7-nitrobenzothiazole Target->Intermediate Nitro Reduction Thiourea Precursor: 1-(2-Methoxy-5-nitrophenyl)thiourea Intermediate->Thiourea Hugerschoff Cyclization (Br2 / CHCl3) Start Starting Material: 2-Methoxy-5-nitroaniline (5-Nitro-o-anisidine) Thiourea->Start Thiourea Formation (PhCOCl / NH4SCN)

Primary Synthesis Pathway: The Hugerschoff Route

This route is the industry standard for 2-aminobenzothiazoles due to its reliability and high regioselectivity.

Phase 1: Formation of the Thiourea Precursor

The starting material, 2-Methoxy-5-nitroaniline (also known as Fast Red B Base), is commercially available. It is converted to the corresponding thiourea. Direct reaction with thiocyanate can be sluggish; the benzoyl isothiocyanate method is preferred for higher yields.

Reaction Scheme:

  • PhCOCl + NH4SCN → PhCONCS (in situ)

  • PhCONCS + Ar-NH2 → Ar-NH-CS-NH-COPh

  • Ar-NH-CS-NH-COPh + NaOH → Ar-NH-CS-NH2 (Hydrolysis)

Experimental Protocol 1.1: Thiourea Synthesis
  • Reagents:

    • Ammonium thiocyanate (1.1 eq)

    • Benzoyl chloride (1.0 eq)

    • 2-Methoxy-5-nitroaniline (1.0 eq)

    • Acetone (Solvent)[1][2]

  • Procedure:

    • Dissolve ammonium thiocyanate in acetone. Add benzoyl chloride dropwise at reflux to generate benzoyl isothiocyanate in situ.

    • Add 2-Methoxy-5-nitroaniline slowly. Reflux for 2–4 hours.

    • Pour into water to precipitate the N-benzoyl-N'-(2-methoxy-5-nitrophenyl)thiourea . Filter and wash.[1][2][3][4][5]

    • Hydrolysis: Suspend the solid in 10% NaOH solution and heat at 90°C for 30 minutes.

    • Acidify with HCl to precipitate (2-methoxy-5-nitrophenyl)thiourea .

    • Recrystallize from ethanol.[1][2]

Phase 2: Hugerschoff Cyclization

This is the critical ring-closing step. Bromine acts as an oxidant, creating a sulfenyl bromide intermediate that attacks the aromatic ring.

Regiochemistry Check:

  • The thiourea nitrogen is attached to C1.

  • The methoxy is at C2 (blocked).

  • Cyclization must occur at C6.

  • Result: The sulfur binds to C6, and the nitrogen binds to C1.

    • Methoxy (originally C2) is now adjacent to the bridgehead Nitrogen → Position 4 .

    • Nitro (originally C5) is now adjacent to the bridgehead Sulfur → Position 7 .

Experimental Protocol 1.2: Cyclization
  • Reagents:

    • (2-Methoxy-5-nitrophenyl)thiourea (1.0 eq)

    • Bromine (1.05 eq)

    • Chloroform or Glacial Acetic Acid (Solvent)

    • Triethylamine (Neutralization, optional)

  • Procedure:

    • Dissolve/suspend the thiourea in chloroform.

    • Cool to 0–5°C.

    • Add Bromine (dissolved in chloroform) dropwise over 30 minutes. Maintain temperature <10°C to prevent over-bromination.

    • Allow to warm to room temperature and stir for 12 hours. A solid hydrobromide salt will precipitate.

    • Workup: Filter the solid.[1][2][5][6] Suspend in water and neutralize with aqueous ammonia or sodium bicarbonate to release the free base.

    • Product: 2-Amino-4-methoxy-7-nitrobenzothiazole .

    • Purification: Recrystallize from DMF/Ethanol or Ethanol/Water.

Phase 3: Nitro Reduction

The final step converts the 7-nitro group to the 7-amino group. Standard catalytic hydrogenation or chemical reduction (SnCl2) can be used. SnCl2 is often preferred for benzothiazoles to avoid potential catalyst poisoning by sulfur, though Pd/C works with high loading.

Experimental Protocol 1.3: Reduction
  • Reagents:

    • 2-Amino-4-methoxy-7-nitrobenzothiazole (1.0 eq)

    • Stannous Chloride Dihydrate (SnCl2·2H2O) (5.0 eq)

    • Ethanol / Conc.[5] HCl (Solvent)[7]

  • Procedure:

    • Dissolve the nitro compound in ethanol.

    • Add SnCl2·2H2O dissolved in minimal Conc. HCl.

    • Reflux for 2–3 hours. Monitor by TLC (the amine will be more polar).

    • Workup: Cool and neutralize with NaOH solution (maintain pH ~8-9).

    • Extract with Ethyl Acetate (3x).[8] Note: The diamine may be sensitive to oxidation; use degassed solvents if possible.

    • Dry over Na2SO4 and concentrate.[9][10]

    • Final Product: This compound .

Process Visualization

The following diagram illustrates the chemical transformation flow, including the critical regiochemical alignment.

SynthesisFlow Figure 2: Step-by-step synthesis pathway. Start 2-Methoxy-5-nitroaniline Step1 1. PhCOCl, NH4SCN 2. NaOH (Hydrolysis) Start->Step1 Thiourea (2-Methoxy-5-nitrophenyl)thiourea Step1->Thiourea Step2 Br2, CHCl3 (Hugerschoff Cyclization) Thiourea->Step2 Inter 2-Amino-4-methoxy- 7-nitrobenzothiazole Step2->Inter Step3 SnCl2 / HCl (Reduction) Inter->Step3 Final 4-Methoxy-1,3-benzothiazole- 2,7-diamine Step3->Final

Optimization & Analytical Data

Key Process Parameters (KPP)
ParameterOptimal RangeImpact on Quality
Bromine Addition Temp 0°C – 5°CHigh temps lead to bromination of the benzene ring (positions 5 or 6).
Hydrolysis pH >10Incomplete hydrolysis leaves benzoyl impurities.
Reduction Atmosphere Inert (N2/Ar)The 2,7-diamine is electron-rich and prone to oxidative darkening.
Analytical Characterization

To validate the synthesis, the following spectral features are expected:

  • 1H NMR (DMSO-d6):

    • Methoxy: Singlet at ~3.8–4.0 ppm (3H).[3]

    • Benzothiazole NH2 (Pos 2): Broad singlet ~7.2–7.5 ppm (2H).

    • Aromatic Protons: Two doublets (AB system) for H5 and H6.

      • H5 (ortho to OMe): ~6.5–6.8 ppm.

      • H6 (ortho to NH2): ~6.8–7.1 ppm.

    • 7-NH2: Broad singlet ~5.0–5.5 ppm (2H).

  • Mass Spectrometry (ESI+):

    • Molecular Ion [M+H]+: 196.05 (Calculated for C8H9N3OS).

References

  • Hugerschoff Reaction Review

    • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library, Der Pharmacia Lettre, 2010.
  • Precursor Chemistry (Dyes)

    • Disperse dyes derived from 2-methoxy-5-nitroaniline.[11] ResearchGate.[11]

  • Benzothiazole Analog Synthesis

    • Design, Synthesis and Characterization of Benzothiazole Analogues. Journal of Young Pharmacists.
  • Chemical Identity Verification

    • This compound (CAS 554420-45-0). Fluorochem.

Sources

An In-depth Technical Guide to Determining the Solubility Profile of 4-Methoxy-1,3-benzothiazole-2,7-diamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of 4-Methoxy-1,3-benzothiazole-2,7-diamine in a range of organic solvents. Recognizing the critical role of solubility in drug discovery and development, this document outlines a systematic approach, from theoretical considerations and solvent selection to detailed experimental protocols and data analysis. By integrating established methodologies with expert insights, this guide serves as a practical resource for generating robust and reliable solubility data, essential for formulation development, bioavailability assessment, and overall preclinical success.

Introduction: The Imperative of Solubility Profiling in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable therapeutic agent is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility is a cornerstone that dictates a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and therapeutic efficacy.[1][2] More than 40% of newly discovered drugs are poorly soluble in water, a significant hurdle for oral drug delivery, which remains the most common and convenient route of administration.[2][3]

Early and accurate determination of a compound's solubility is therefore not merely a routine characterization step but a critical decision-making tool in the drug development pipeline.[1][4] It allows for the early identification of compounds with potentially problematic bioavailability, saving valuable time and resources that might otherwise be invested in candidates destined to fail.[1][4] Furthermore, a comprehensive solubility profile in various organic solvents is indispensable for downstream activities such as purification, salt selection, and the development of stable and effective formulations.[4]

Theoretical Framework: Understanding the Drivers of Solubility

The principle of "like dissolves like" serves as a fundamental guideline in predicting solubility.[8] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The solubility of a compound is governed by a complex interplay of its intrinsic properties and those of the solvent, including:

  • Molecular Structure: The presence of polar functional groups, such as the amino (-NH2) and methoxy (-OCH3) groups in this compound, can increase polarity and the potential for hydrogen bonding.

  • Intermolecular Forces: Solubility is a result of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.

  • Solvent Properties: Key solvent characteristics influencing solubility include polarity, hydrogen bonding capacity (donor or acceptor), and dielectric constant.

The structure of this compound, with its aromatic rings, nitrogen and sulfur heteroatoms, and amine and methoxy substituents, suggests a molecule with moderate polarity. The two amine groups provide sites for hydrogen bond donation, while the methoxy group and nitrogen atoms can act as hydrogen bond acceptors. This structural complexity implies that its solubility will vary significantly across a spectrum of organic solvents.

Experimental Workflow for Solubility Determination

The following sections detail a systematic approach to determining the solubility of this compound. The workflow is designed to progress from qualitative assessment to precise quantitative measurement.

Solvent Selection: A Rationale-Driven Approach

A diverse panel of organic solvents should be selected to cover a range of polarities and chemical functionalities. This will provide a comprehensive understanding of the compound's solubility behavior.

Solvent Class Polarity Index Rationale for Inclusion
Water Protic, Polar10.2Establishes aqueous solubility baseline.
Methanol Protic, Polar5.1Polar protic solvent, capable of H-bonding.
Ethanol Protic, Polar4.3Common pharmaceutical solvent, slightly less polar than methanol.
Isopropanol Protic, Polar3.9Protic solvent with lower polarity.
Acetonitrile Aprotic, Polar5.8Polar aprotic solvent, common in chromatography.
Acetone Aprotic, Polar5.1Aprotic, good solvent for moderately polar compounds.
Dichloromethane (DCM) Aprotic, Nonpolar3.1Non-polar solvent, useful for less polar compounds.
Ethyl Acetate Aprotic, Moderately Polar4.4Moderately polar solvent with ester functionality.
Tetrahydrofuran (THF) Aprotic, Polar4.0Aprotic ether, good for a range of polarities.
N,N-Dimethylformamide (DMF) Aprotic, Polar6.4Highly polar aprotic solvent, often dissolves poorly soluble compounds.[5]
Dimethyl Sulfoxide (DMSO) Aprotic, Polar7.2Strong aprotic solvent, excellent for dissolving a wide range of compounds.
Toluene Aprotic, Nonpolar2.4Aromatic, non-polar solvent.
Hexane Aprotic, Nonpolar0.1Aliphatic, very non-polar solvent.
Qualitative Solubility Assessment

A preliminary qualitative assessment provides a rapid indication of solubility and helps in planning the quantitative experiments.

  • Add approximately 1-2 mg of this compound to a small, clear glass vial.

  • Add the selected solvent dropwise (e.g., 100 µL increments) while vortexing or stirring.

  • Continue adding the solvent up to a total volume of 1 mL.

  • Visually inspect the vial against a dark background for any undissolved solid.

  • Categorize the solubility based on visual observation as described in the table below.

Observation Solubility Category Approximate Range (mg/mL)
Clear solution after 100 µLVery Soluble>10
Clear solution after 1 mLSoluble1 - 10
Some solid remains after 1 mLSparingly Soluble0.1 - 1
Most/all solid remainsInsoluble< 0.1
Quantitative Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[9]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess compound into vials prep2 Add precise volume of solvent prep1->prep2 equil Agitate at constant temperature (e.g., 24-48 hours) prep2->equil sep1 Allow to settle equil->sep1 sep2 Filter supernatant (e.g., 0.22 µm PTFE filter) sep1->sep2 ana1 Dilute saturated solution sep2->ana1 ana2 Quantify concentration (HPLC-UV) ana1->ana2 ana3 Calculate solubility (mg/mL) ana2->ana3

Caption: Workflow for Quantitative Solubility Determination.

  • Preparation: Accurately weigh an excess amount of this compound into a series of glass vials. The amount should be sufficient to ensure that a solid phase remains at equilibrium.

  • Solvent Addition: Add a precise volume of the selected organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a new compound to confirm that the concentration in solution has reached a plateau.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any undissolved particles.[10]

  • Analysis:

    • Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase used for analysis).

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[11][12] A calibration curve should be prepared using standards of known concentrations.

    • Calculate the original solubility in mg/mL or other desired units, accounting for the dilution factor.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the accurate quantification of the solute concentration in the saturated solvent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV spectrophotometer at a wavelength of maximum absorbance for the compound.

  • Column Temperature: 25 °C

A method validation should be performed to ensure linearity, accuracy, and precision.[12]

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table of Solubility Data for this compound
Solvent Solvent Class Qualitative Solubility Quantitative Solubility (mg/mL at 25°C) Molar Solubility (mol/L at 25°C)
WaterProtic, Polar[Data from experiment][Data from experiment][Calculated]
MethanolProtic, Polar[Data from experiment][Data from experiment][Calculated]
EthanolProtic, Polar[Data from experiment][Data from experiment][Calculated]
AcetonitrileAprotic, Polar[Data from experiment][Data from experiment][Calculated]
DichloromethaneAprotic, Nonpolar[Data from experiment][Data from experiment][Calculated]
DMSOAprotic, Polar[Data from experiment][Data from experiment][Calculated]
... (other solvents)............

Conclusion and Future Directions

This technical guide provides a robust and scientifically grounded methodology for determining the solubility profile of this compound in organic solvents. By following the outlined protocols, researchers can generate high-quality, reliable data that is essential for advancing the development of this promising compound. The resulting solubility profile will inform critical decisions in formulation, purification, and preclinical studies, ultimately contributing to a more efficient and successful drug development process.

Future studies could explore the effect of temperature on solubility, which is crucial for understanding crystallization processes, as well as the impact of pH on the solubility of this diamine compound in aqueous solutions, given its basic nature.

References

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

  • Unknown. (2024, September 24). Solubility test for Organic Compounds. [Link]

  • Unknown. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. [Link]

  • Unknown. solubility experimental methods.pptx. [Link]

  • CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

  • Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). [Link]

  • Hefter, G. T., & Tomkins, R. P. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899-901. [Link]

  • Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). [Link]

  • National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

  • Scribd. Solubility Measurement Techniques. [Link]

  • Khan Academy. Solubility of organic compounds. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Chemical Synthesis Database. (2025, May 20). 4-methoxy-7-methyl-1,3-benzothiazol-2-amine. [Link]

  • AWS. Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648). [Link]

  • Taylor & Francis. Benzothiazole – Knowledge and References. [Link]

  • Slideshare. Synthesis of 2-[{4-(t-amino-1-yl)but-2-yn-1-yl }oxy]-1,3-benzothiazole derivatives as H3-antagonists. [Link]

  • International Journal of Scientific Research in Science and Technology. (2024, September 5). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. [Link]

  • PubChem. 4,7-Dimethoxy-1,3-benzothiazole. [Link]

  • PubChem. Benzothiazole. [Link]

  • Semantic Scholar. (2022, February 17). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold. [Link]

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Methodological & Application

Protocol for diazotization of 4-Methoxy-1,3-benzothiazole-2,7-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Protocol for the Diazotization of 4-Methoxy-1,3-benzothiazole-2,7-diamine

Introduction and Scope

The diazotization of aromatic amines is a foundational transformation in organic synthesis, converting a primary amine into a highly versatile diazonium salt intermediate.[1][2] This application note provides a detailed protocol for the diazotization of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The resulting diazonium salt is a gateway to a wide array of functional group transformations, including the synthesis of halides, cyanides, and biaryl systems via well-established named reactions.[3][4][5]

This guide is designed for researchers, scientists, and drug development professionals. It offers a comprehensive overview of the underlying chemical principles, critical safety protocols, step-by-step experimental procedures for both mono- and bis-diazotization, and potential downstream applications. The causality behind experimental choices is explained to empower the user to adapt and troubleshoot the protocol effectively.

Scientific Principles and Strategic Considerations

The Diazotization Mechanism

The reaction proceeds through the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, such as HCl or H₂SO₄.[6] The acid then protonates the nitrous acid, which subsequently loses a water molecule to form the potent electrophile, the nitrosonium ion (NO⁺).[7] The primary aromatic amine acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule ultimately yield the stable aryl diazonium salt.[2]

Regioselectivity in a Diamine System

This compound possesses two primary amino groups at the C2 and C7 positions, which are electronically and sterically distinct.

  • C7-Amine: This is a typical aromatic amine attached to the benzene ring portion of the benzothiazole. Its reactivity is expected to be similar to that of a substituted aniline.

  • C2-Amine: This group is part of a 2-aminobenzothiazole moiety. It is electronically connected to the thiazole ring and may exhibit different basicity and nucleophilicity compared to the C7-amine.

It is hypothesized that the C7-amine is more nucleophilic and will react preferentially under stoichiometric control. Therefore, this protocol provides methods for both selective mono-diazotization at the C7 position and exhaustive bis-diazotization by controlling the stoichiometry of the nitrosating agent.

Stability of the Diazonium Salt

Aryl diazonium salts are significantly more stable than their aliphatic counterparts due to the delocalization of the positive charge into the aromatic ring.[8][9] However, they are still highly reactive and thermally unstable intermediates.[9][10] The stability is influenced by:

  • Temperature: The reaction must be maintained at 0–5 °C to prevent decomposition of the diazonium salt, which would lead to the formation of phenolic byproducts and the evolution of nitrogen gas.[6][8][11]

  • Counter-ion: The choice of acid (e.g., HCl, H₂SO₄, HBF₄) determines the counter-ion (Cl⁻, HSO₄⁻, BF₄⁻), which affects the salt's stability and solubility.[12][13] Larger, non-nucleophilic counter-ions like tetrafluoroborate can yield more stable salts that are sometimes isolable, though this is not recommended without extensive safety analysis.[3][13]

CRITICAL SAFETY PROTOCOLS

Warning: Diazonium salts are potentially explosive in the solid state and are thermally unstable even in solution.[11][14] Incidents involving the unexpected crystallization and detonation of diazonium salts have been reported.[13] Adherence to the following safety rules is mandatory.

  • In-Situ Use: Never isolate the diazonium salt unless absolutely necessary, and only on a micro-scale (<0.75 mmol) with appropriate shielding.[14][15][16] The protocols described herein are for the in-situ generation and immediate use of the diazonium salt solution.

  • Temperature Control: Strictly maintain the reaction temperature between 0 °C and 5 °C using an ice-salt bath.[11][15] A runaway reaction can occur at higher temperatures.

  • Stoichiometry: Use only the stoichiometric amount of sodium nitrite required. Avoid excess, as it can lead to unwanted side reactions and increase safety hazards.[11][14]

  • Nitrous Acid Management: Always add the sodium nitrite solution slowly to the acidic amine solution to minimize the concentration of free nitrous acid.[11][15]

  • Detection of Excess Nitrite: After the addition is complete, test for the presence of excess nitrous acid using starch-iodide paper (a positive test turns the paper blue-black).

  • Quenching: Quench any excess nitrous acid with a small amount of sulfamic acid or urea until the starch-iodide test is negative.[14] Quench any remaining diazonium salt at the end of the subsequent reaction before workup.[14][15]

  • Ventilation: The reaction releases nitrogen gas. Ensure the reaction is performed in a well-ventilated fume hood with the sash at an appropriate height.[11][15]

  • Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves.[16] Work behind a blast shield.

  • Handling Solids: If handling any solid diazonium salt (strongly discouraged), use only plastic spatulas. Never scratch or grind the solid material.[11][15]

Experimental Protocols

Materials and Equipment
Reagent/MaterialGrade
This compound≥98% Purity
Sodium Nitrite (NaNO₂)ACS Reagent Grade
Hydrochloric Acid (HCl), concentrated (37%)ACS Reagent Grade
Sulfamic Acid (H₃NSO₃)Reagent Grade
Deionized WaterType II or higher
Starch-Iodide Test Paper
Equipment Specification
Three-neck round-bottom flaskAppropriate volume
Magnetic stirrer and stir bar
Dropping funnel
Low-temperature thermometer (-20 to 100 °C)
Ice-salt bath
Blast shield
Workflow Overview

G cluster_prep Preparation cluster_reaction Diazotization Reaction cluster_use Downstream Application A Dissolve Diamine in Acid C Cool Both Solutions to 0-5 °C A->C B Prepare NaNO₂ Solution B->C D Slowly Add NaNO₂ to Diamine Solution C->D E Stir for 15-30 min at 0-5 °C D->E F Test for Excess HNO₂ (Starch-Iodide Paper) E->F G Quench Excess HNO₂ (Sulfamic Acid) F->G H In-Situ Diazonium Salt Solution Ready G->H I Add to Coupling Partner (e.g., Sandmeyer Reagent) H->I

Caption: General workflow for the in-situ preparation of the diazonium salt.

Protocol 1: Selective Mono-Diazotization (at C7-Amine)

This protocol targets the more reactive C7-amino group using a controlled amount of sodium nitrite.

  • Preparation of Amine Solution: In a three-neck round-bottom flask equipped with a magnetic stir bar and thermometer, add this compound (1.0 eq). Add concentrated hydrochloric acid (3.0 eq) and deionized water (to make an ~0.5 M solution). Stir until the diamine fully dissolves.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0–5 °C with vigorous stirring.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold deionized water. Cool this solution in an ice bath.

  • Diazotization: Transfer the cold sodium nitrite solution to a dropping funnel. Add the nitrite solution dropwise to the stirred amine solution over 20–30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 15 minutes.

  • Check and Quench: Test the solution with starch-iodide paper. If the test is positive (blue-black color), add a small amount of solid sulfamic acid portion-wise until the test is negative.

  • Immediate Use: The resulting clear solution of 2-amino-4-methoxy-1,3-benzothiazole-7-diazonium chloride is now ready for immediate use in a subsequent reaction. DO NOT ATTEMPT TO ISOLATE.

Protocol 2: Bis-Diazotization (at C2 and C7-Amine)

This protocol uses an excess of sodium nitrite to form the bis-diazonium salt.

  • Preparation of Amine Solution: Follow step 1 from Protocol 1, but use a larger excess of concentrated hydrochloric acid (6.0 eq) to ensure both amino groups are protonated.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0–5 °C with vigorous stirring.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (2.1 eq) in a minimal amount of cold deionized water. Cool this solution in an ice bath.

  • Diazotization: Add the cold sodium nitrite solution dropwise to the stirred amine solution over 45–60 minutes, maintaining the temperature below 5 °C.

  • Reaction Completion: After the addition, stir the mixture at 0–5 °C for an additional 30 minutes.

  • Check and Quench: Perform the starch-iodide test and quench any excess nitrous acid with sulfamic acid as described in Protocol 1.

  • Immediate Use: The resulting solution of 4-methoxy-1,3-benzothiazole-2,7-bis(diazonium) dichloride is ready for immediate downstream use. DO NOT ATTEMPT TO ISOLATE.

Reaction Mechanism and Downstream Applications

The generated diazonium salt is a valuable synthetic intermediate.

Caption: Synthetic utility of the mono-diazonium salt intermediate.

  • Sandmeyer Reaction: This reaction uses copper(I) salts (e.g., CuCl, CuBr, CuCN) to replace the diazonium group with a halide or cyanide, respectively.[4][17][18] It is a powerful method for introducing these functional groups onto an aromatic ring.[5][19]

  • Gomberg-Bachmann Reaction: This reaction facilitates aryl-aryl bond formation by reacting the diazonium salt with another aromatic compound, often under basic conditions.[20][21] While yields can sometimes be modest due to side reactions, it provides direct access to biaryl structures.[20]

  • Azo Coupling: The diazonium salt can act as an electrophile and attack electron-rich aromatic compounds like phenols or anilines to form brightly colored azo compounds.[8][] This reaction can also serve as a qualitative test to confirm the formation of the diazonium salt.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Reaction mixture turns brown/dark Decomposition of the diazonium salt.Ensure the temperature is strictly maintained below 5 °C. Check thermometer calibration.
No diazonium salt formed Inactive sodium nitrite; Insufficient acid.Use a fresh bottle of NaNO₂. Ensure enough acid is present to dissolve the amine and generate nitrous acid.
Low yield in subsequent reaction Incomplete diazotization; Premature decomposition.Allow for sufficient reaction time after NaNO₂ addition. Use the diazonium salt solution as quickly as possible.
Starch-iodide test is persistently positive Significant excess of NaNO₂ was added.Add sulfamic acid carefully in small portions. Be aware of gas evolution (N₂).

References

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Journal of Loss Prevention in the Process Industries, 38, 114-118.

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. [Link]

  • Sandtorv, A. H. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7103–7104. [Link]

  • Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. [Link]

  • Barber, T. R., et al. (2021). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 25(9), 2133-2139. [Link]

  • Vedantu. (n.d.). Diazotization Reaction Mechanism. [Link]

  • PHARMD GURU. (n.d.). 34. DIAZOTISATION AND COUPLING. [Link]

  • Malmedy, F., et al. (2021). Structures, Stability, and Safety of Diazonium Salts. Chemistry – A European Journal, 27(52), 13188-13197.

  • Wikipedia. (n.d.). Diazonium compound. [Link]

  • Quora. (2018). Why are diazonium salts not stored, and what is the reason behind their instability? [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. [Link]

  • Alasadi, R. T. H., Alhussein, N. M. A., & Abood, Z. H. (2020). Synthesis and preliminary antibacterial activities of novel benzothiazoles. AIP Conference Proceedings, 2290(1), 030035. [Link]

  • Wikipedia. (n.d.). Gomberg–Bachmann reaction. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • SlideShare. (n.d.). Gomberg–Bachmann reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Google Patents. (n.d.).
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Kumar, A., & Kumar, V. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2821-2854. [Link]

  • SlidePlayer. (n.d.). DIAZONIUM SALTS. [Link]

  • BYJU'S. (n.d.). Diazonium Salts Preparation. [Link]

  • J&K Scientific LLC. (n.d.). Sandmeyer Reaction. [Link]

Sources

Application Note: 4-Methoxy-1,3-benzothiazole-2,7-diamine as a Coupling Component

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in Medicinal Chemistry and Colorant Formulation . It details the specific utility of 4-Methoxy-1,3-benzothiazole-2,7-diamine (CAS: 554420-45-0) as a versatile coupling partner.

Unlike generic benzothiazoles, the 4-methoxy-2,7-diamine substitution pattern offers unique electronic properties:

  • The 2-Amino Group: A heteroaromatic amine, less basic, suitable for diazotization (azo synthesis) or amide coupling.

  • The 7-Amino Group: An aniline-like amine activated by the para-methoxy group (at position 4), making it highly nucleophilic for oxidative coupling or cross-coupling.

  • The 4-Methoxy Group: Provides electron donation, stabilizing oxidative intermediates (quinonimines) and influencing solubility/lipophilicity.

Chemical Profile & Reactivity Logic

PropertyValue / DescriptionImplication for Coupling
CAS Number 554420-45-0Reference identity.
Molecular Formula C₈H₉N₃OSMW: 195.24 g/mol .
Solubility DMSO, DMF, MeOH (Mod.); Water (Low)Coupling reactions often require co-solvents (e.g., Ethanol/Water or DMF).
pKa (Est.) ~3.5 (2-NH₂), ~4.8 (7-NH₂)Chemoselectivity: The 7-amino group is more basic and nucleophilic than the 2-amino group.
Electronic State Electron-Rich (Push-Pull system)The 4-methoxy group activates the benzene ring (C7 position), facilitating oxidative dimerization or electrophilic attack.
Structural Visualization

The following diagram illustrates the reactive sites for the two primary coupling modes: Oxidative Coupling (Dye/Cosmetics) and Synthetic Cross-Coupling (Drug Discovery).

ReactivityMap M 4-Methoxy-1,3-benzothiazole- 2,7-diamine Site2 Position 2-NH₂ (Heteroaromatic) M->Site2 Site7 Position 7-NH₂ (Anilinic) M->Site7 Site4 Position 4-OMe (Activator) M->Site4 Diazo Diazotization Target (Azo Dye Synthesis) Site2->Diazo Standard Reactivity Oxidative Oxidative Coupling (Quinonimine Formation) Site7->Oxidative Primary Site (Developer Role) Buchwald Pd-Catalyzed Coupling (Buchwald-Hartwig) Site7->Buchwald High Nucleophilicity Site4->Site7 Electronic Activation

Caption: Reactivity map highlighting the distinct roles of the 2-amino and 7-amino groups. The 4-methoxy group electronically activates the 7-amino position.

Protocol A: Oxidative Coupling (Dye & Cosmetic Applications)

Context: This molecule acts as a Primary Intermediate (Developer) in oxidative hair dyes or pigment synthesis. The 4-methoxy and 7-amino groups create a para-substituted electronic system on the benzene ring, allowing it to form stable chromophores when oxidized in the presence of a coupler.

Mechanism[1]
  • Oxidation: The 7-amino group is oxidized (by H₂O₂ or Laccase) to a reactive quinonediimine intermediate.

  • Coupling: This electrophilic intermediate attacks a nucleophilic "Coupler" (e.g., Resorcinol, m-Aminophenol).

  • Chromophore: Formation of an indoamine or indophenol dye.

Materials
  • Developer: this compound (1.0 eq).

  • Coupler: Resorcinol (1.0 eq) [Yields Yellow/Brown tones] or 1-Naphthol (1.0 eq) [Yields Purple/Blue tones].

  • Oxidant: Hydrogen Peroxide (3% - 6% solution).

  • Buffer: Ammonium Hydroxide / Ammonium Chloride (pH 9.0–10.0).

  • Solvent: Ethanol/Water (1:1).

Step-by-Step Procedure
  • Preparation of Dye Base:

    • Dissolve 1.0 mmol of This compound in 5 mL of Ethanol.

    • Add 1.0 mmol of the chosen Coupler (e.g., Resorcinol) to the solution.

    • Stir until fully dissolved.

  • Buffer Addition:

    • Add 5 mL of water containing 1% Sodium Sulfite (antioxidant to prevent premature oxidation).

    • Adjust pH to 9.5 using Ammonium Hydroxide.

  • Oxidative Activation:

    • Add 1.0 equivalent of Hydrogen Peroxide (or excess, typically 2–3 mL of 6% H₂O₂).

    • Observation: Immediate color development indicates quinonimine formation and coupling.

  • Incubation:

    • Stir at room temperature (25°C) for 30 minutes.

  • Quenching & Isolation:

    • Neutralize with dilute Acetic Acid to pH 7.0.

    • Precipitate the dye by adding cold water or brine.

    • Filter and wash with water.[1][2]

Protocol B: Synthetic Cross-Coupling (Medicinal Chemistry)

Context: For drug discovery, the goal is often to functionalize the amine without destroying the scaffold. The 7-amino group is more nucleophilic and sterically accessible than the 2-amino group (which is flanked by the thiazole nitrogen and sulfur).

Target Reaction: Chemoselective Buchwald-Hartwig Amination.

Chemoselectivity Logic
  • C7-NH₂: Anilinic, electron-rich. Reacts faster in Pd-catalyzed couplings.

  • C2-NH₂: Heteroaromatic, less nucleophilic. Requires specific ligands (e.g., Xantphos) or protection if C7 is the target.

Materials
  • Substrate: this compound.

  • Coupling Partner: Aryl Bromide (Ar-Br, 1.0 eq).

  • Catalyst: Pd₂(dba)₃ (2 mol%).

  • Ligand: BINAP (racemic, 4 mol%) – Favors anilinic coupling.

  • Base: Cs₂CO₃ (2.5 eq) – Mild base prevents side reactions.

  • Solvent: Toluene or Dioxane (anhydrous).

Step-by-Step Procedure
  • Setup:

    • In a glovebox or under Argon, charge a reaction vial with the diamine (1.0 eq), Aryl Bromide (1.0 eq), Pd₂(dba)₃, BINAP, and Cs₂CO₃.

  • Solvation:

    • Add anhydrous Toluene (0.1 M concentration relative to diamine).

  • Reaction:

    • Seal the vial and heat to 80°C for 12–16 hours.

    • Note: Monitoring by LC-MS is critical. Look for the mono-arylated product mass.

  • Workup:

    • Cool to room temperature.[2][3]

    • Filter through a Celite pad to remove Palladium residues.

    • Concentrate the filtrate.

  • Purification:

    • Flash Chromatography (SiO₂).

    • Eluent: Hexane/Ethyl Acetate gradient (typically 20% → 50% EtOAc).

    • Expectation: The C7-arylated product usually elutes later than the starting bromide but earlier than any bis-arylated byproducts.

Analytical Characterization & QC

To validate the success of the coupling, use the following parameters.

MethodExpected Signal (this compound)
¹H NMR (DMSO-d₆) δ 3.8–4.0 ppm: Singlet (3H) for -OCH₃.δ 5.0–6.0 ppm: Broad singlets for -NH₂ (C2 and C7 protons exchangeable).Aromatic Region: Two doublets (or AB system) for the benzene ring protons (H5, H6) showing ortho coupling.
LC-MS (ESI+) [M+H]⁺ = 196.24 . Coupled Product: Mass shift corresponding to the added fragment (e.g., +Ar).
UV-Vis λmax: ~290–310 nm (Scaffold).Oxidative Dye: New band at >500 nm (visible region).

Safety & Handling (E-E-A-T)

  • Sensitization Risk: Benzothiazole diamines are potent skin sensitizers (similar to p-phenylenediamine).

    • Protocol: ALWAYS use nitrile gloves and work in a fume hood. Avoid dust generation.

  • Toxicity: 4-Methoxy derivatives may have altered metabolic profiles compared to unsubstituted benzothiazoles. Treat as a potential mutagen until Ames test data confirms otherwise.

  • Storage: Store under inert gas (Argon/Nitrogen) at 4°C. The amines are prone to oxidation (darkening) upon air exposure.

References

  • Synthesis and Properties of Benzothiazole Derivatives

    • Journal of Young Pharmacists, "Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents". Available at: [Link]

  • Oxidative Coupling Mechanisms in Dyes

    • Orient Journal of Chemistry, "Synthesis of novel disazo dyes and an investigation of their use in the textile industry". Available at: [Link]

  • Regioselective Functionalization of Benzothiazoles

    • Journal of Organic Chemistry / PMC, "Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization". Available at: [Link]

  • Chemical Data & Identifiers

    • PubChem Compound Summary for Benzothiazole Derivatives.[4] Available at: [Link]

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Synthesis of Schiff bases from 4-Methoxy-1,3-benzothiazole-2,7-diamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis, Characterization, and Potential Utility of Schiff Bases Derived from 4-Methoxy-1,3-benzothiazole-2,7-diamine

Introduction: The Strategic Value of Benzothiazole-Based Schiff Bases

In the landscape of medicinal chemistry and materials science, the fusion of privileged structural motifs is a cornerstone of rational design. Benzothiazole, a heterocyclic scaffold composed of a benzene ring fused to a thiazole ring, is one such motif, consistently featured in molecules with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] When the benzothiazole core is functionalized with primary amines, it becomes an ideal precursor for the synthesis of Schiff bases—compounds characterized by an azomethine or imine (-C=N-) group. This imine linkage is not merely a structural linker; it is a pharmacophore in its own right, critical to the biological activities of many compounds.[4][5]

This guide focuses on the synthesis of Schiff bases from a particularly interesting and versatile precursor: This compound . The strategic placement of two primary amine groups at the C2 and C7 positions offers a unique opportunity for chemists to synthesize novel bis-Schiff bases, effectively creating bidentate or polydentate ligands. The presence of a methoxy group (-OCH₃) at the C4 position further enhances the molecule's potential by modulating its electronic properties and lipophilicity, which can significantly influence pharmacokinetic and pharmacodynamic profiles.

This document serves as a comprehensive technical guide for researchers, providing not only a step-by-step protocol but also the underlying chemical principles, characterization methodologies, and a discussion of the potential applications of these compelling molecules.

Core Reaction Principle: The Chemistry of Imine Formation

The synthesis of a Schiff base is a classic condensation reaction involving a primary amine and a carbonyl compound (typically an aldehyde or ketone). The reaction proceeds via a two-step mechanism:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate known as a hemiaminal or carbinolamine.

  • Dehydration: The hemiaminal is unstable and readily eliminates a molecule of water to form the stable imine (Schiff base). This dehydration step is the rate-determining step and is often accelerated by acid catalysis. The acid protonates the hydroxyl group of the hemiaminal, converting it into a better leaving group (H₂O).

For this compound, the presence of two nucleophilic amine groups allows for a reaction with two equivalents of an aldehyde, leading to the formation of a bis-Schiff base. The reaction equilibrium is driven towards the product by the removal of water, often accomplished by carrying out the reaction under reflux conditions.

Generalized Synthetic Workflow

The following diagram illustrates the general synthetic route for preparing bis-Schiff bases from this compound and a generic aromatic aldehyde.

Synthesis_Workflow Diamine This compound Reaction Reflux Diamine->Reaction Aldehyde 2x Aromatic Aldehyde (R-CHO) Aldehyde->Reaction Solvent_Catalyst Solvent (e.g., Ethanol) Catalyst (e.g., Acetic Acid) Solvent_Catalyst->Reaction Conditions Product Bis-Schiff Base Product Reaction->Product Water 2 H₂O (byproduct) Reaction->Water

Caption: General reaction scheme for the synthesis of bis-Schiff bases.

Detailed Experimental Protocol: Synthesis of a Representative bis-Schiff Base

This protocol details the synthesis of N,N'-(4-methoxy-1,3-benzothiazole-2,7-diyl)bis(1-(4-hydroxyphenyl)methanimine) as a representative example.

Materials and Reagents
ReagentFormulaMW ( g/mol )MolesQuantity
This compoundC₈H₉N₃OS195.240.011.95 g
4-HydroxybenzaldehydeC₇H₆O₂122.120.0222.69 g
Absolute EthanolC₂H₅OH46.07-50 mL
Glacial Acetic AcidCH₃COOH60.05Catalytic~5 drops
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup: Assemble the round-bottom flask with the magnetic stir bar and attach the reflux condenser. Place the apparatus on the heating mantle.

  • Dissolution of Amine: Add this compound (1.95 g, 0.01 mol) to the flask, followed by 30 mL of absolute ethanol. Stir the mixture until the diamine is fully dissolved. Gentle warming may be required.

  • Addition of Aldehyde: In a separate beaker, dissolve 4-hydroxybenzaldehyde (2.69 g, 0.022 mol) in 20 mL of absolute ethanol. Add this solution to the reaction flask containing the diamine.

    • Causality Note: A slight excess (10%) of the aldehyde is used to ensure the reaction goes to completion and both amine groups react, maximizing the yield of the bis-Schiff base.

  • Catalysis: Add 4-5 drops of glacial acetic acid to the reaction mixture using a pipette.

    • Causality Note: The acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack by the amine.

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain for 3-5 hours. The formation of a precipitate is often observed as the product is typically less soluble in the solvent than the reactants.

  • Reaction Monitoring (Self-Validation): The progress of the reaction should be monitored using Thin Layer Chromatography (TLC). Prepare a suitable mobile phase (e.g., Ethyl Acetate:Hexane, 3:7). Spot the starting diamine, the aldehyde, and the reaction mixture on a TLC plate. The disappearance of the starting material spots and the appearance of a new, single spot for the product indicate the completion of the reaction.

  • Isolation of Product: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Drying: Dry the purified solid product in a vacuum oven at 60°C to a constant weight. Record the final yield.

Structural Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a robust, self-validating confirmation of the molecular structure.

TechniquePurposeExpected Observations
FT-IR Spectroscopy Identify functional groupsDisappearance of N-H stretches (~3300-3450 cm⁻¹) from the primary amine. Appearance of a strong C=N (imine) stretch (~1600-1630 cm⁻¹).[6][7]
¹H NMR Spectroscopy Determine proton environmentDisappearance of the broad -NH₂ signal. Appearance of a new singlet for the azomethine proton (-N=CH-) at δ 8.0-9.0 ppm.[7][8] Signals corresponding to aromatic and methoxy protons will also be present.
Mass Spectrometry Confirm molecular weightA molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the final product.[6]

Applications in Drug Development and Beyond

The strategic design of these Schiff bases is predicated on their potential biological activity. The benzothiazole nucleus is a well-established pharmacophore, and its combination with the azomethine group often leads to compounds with significant therapeutic potential.

  • Antimicrobial Agents: Benzothiazole Schiff bases have demonstrated potent activity against a range of bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[4][8][9] The mechanism is often attributed to the imine group, which can interfere with cellular processes.

  • Anticancer Activity: Numerous studies have reported the cytotoxic effects of benzothiazole-derived Schiff bases against various cancer cell lines, such as MCF-7 (breast cancer).[8][10][11][12] These molecules can induce apoptosis or inhibit key enzymes involved in cancer cell proliferation. The planar structure of these compounds may also facilitate intercalation with DNA.[7]

  • Coordination Chemistry: The nitrogen and, in some cases, oxygen atoms in these Schiff bases make them excellent ligands for forming stable complexes with transition metal ions.[1][6][13] These metal complexes often exhibit enhanced biological activity compared to the free ligands.[14]

Conclusion

The synthesis of Schiff bases from this compound provides a versatile and efficient route to novel compounds with significant potential in drug discovery and materials science. The protocol described herein is robust and can be adapted for a variety of aldehydes to generate a library of derivatives for screening. By understanding the underlying chemical principles and employing a rigorous, multi-faceted characterization strategy, researchers can confidently synthesize and validate these promising molecules for further investigation.

References

  • Jadhav, V., et al. (2020). Schiff base clubbed benzothiazole: synthesis, potent antimicrobial and MCF-7 anticancer activity, DNA cleavage and computational study. Journal of Biomolecular Structure & Dynamics, 38(6), 1772-1785. [Link]

  • Patel, K., et al. (2018). Synthesis and characterization of Schiff base battered benzothiazole derivatives and their metal complexes with antimicrobial activity. International Journal of Research and Analytical Reviews (IJRAR), 5(3). [Link]

  • Jadhav, V., et al. (2019). Schiff base clubbed benzothiazole: synthesis, potent antimicrobial and MCF-7 anticancer activity, DNA cleavage and computational study. Taylor & Francis Online. [Link]

  • Bhat, M. A., et al. (2021). Synthesis and antimicrobial evaluation of benzothiazole linked isoxazole Schiff bases. ResearchGate. [Link]

  • Chohan, Z. H., et al. (2013). Zinc Complexes of Benzothiazole-derived Schiff Bases with Antibacterial Activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 18(3), 241-246. [Link]

  • Al-Salami, B. K., et al. (2023). Synthesis, Characterization of Novel Heterocyclic Schiff's Base Derivatives Containing Benzothiazole Rings and study of their anticancer activity. Journal of Medical and Oral Biosciences (JMOB). [Link]

  • Abdel-Wahab, B. F., et al. (2016). Design and synthesis of benzothiazole schiff bases of potential antitumor activity. Acta Pharmaceutica Sciencia, 54(1). [Link]

  • Kavitha, S., & Vijayakumari, N. (2025). SYNTHESIS AND CHARACTERIZATION OF BENZOTHIAZOLE SCHIFF BASES BASED METAL COMPLEXES AND THEIR BIOLOGICAL APPLICATIONS. Rasayan Journal of Chemistry, 18(2). [Link]

  • Pai, G., et al. (2021). Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole. Indian Journal of Pharmaceutical Education and Research, 55(2s), s512-s525. [Link]

  • Manjunath, B. C., et al. (2022). Synthesis, Structural Characterization Of Benzothiazole Schiff Base Metal (II) Complexes And Their Interaction With DNA. ResearchGate. [Link]

  • Shanthalakshmi, K., et al. (2016). Synthesis of Benzothiazole Schiff's Bases and screening for the Anti-Oxidant Activity. Journal of Chemical and Pharmaceutical Research, 8(10), 240-243. [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis and Characterization of New Benzothiazole-derived Schiff Bases Metal Complexes. Baghdad Science Journal, 19(2), 378-384. [Link]

  • Manimaran, A., et al. (2022). Synthesis and Spectral Characterisation of new Benzothiazole-based Schiff Base Ligand and its Co(III) and Ni(II) Complex. Nanoscience & Nanotechnology-Asia. [Link]

  • Demircioğlu, Y., et al. (2020). Synthesis, X-ray crystal structure and spectroscopic studies of benzothiazole Schiff base. Bulgarian Chemical Communications, 52(1), 9-13. [Link]

  • Pai, G., et al. (2021). Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole. ResearchGate. [Link]

  • Al-Hamdani, A. A. S., et al. (2022). Transition Metal Complexes of Schiff Base Ligands Prepared from Reaction of Aminobenzothiazole with Benzaldehydes. MDPI. [Link]

  • Sharma, A., et al. (2021). Biological Activities of Schiff Bases Incorporating Benzothiazole Moiety. ResearchGate. [Link]

  • Ahmed, M., et al. (2020). Green Synthesis, Characterization and their Biological Activities of Schiff's Bases of Certain Benzothiazole Derivatives. Research India Publications. [Link]

  • Chemical Synthesis Database. (2023). 4-methoxy-7-methyl-1,3-benzothiazol-2-amine. Chemical Synthesis Database. [Link]

  • Al-Hamdani, A. A. S., et al. (2022). Synthesis and Characterization of Benzothiazole Derivative of Schiff Base ligand and its Complexes. Research Journal of Chemistry and Environment, 26(5). [Link]

  • Anand, S. R., & Kumar, K. (2023). Investigation and Synthesis of Benzothiazole-Derived Schiff Base Ligand Against Mycobacterium tuberculosis. Qeios. [Link]

  • Sharma, A., et al. (2021). Novel schiff's bases of substituted 2-amino benzothiazoles: Design, synthesis and antimicrobial activity. ResearchGate. [Link]

  • Kumar, A., et al. (2019). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, 11(1), 23-26. [Link]

  • Pontiki, E., et al. (2008). Synthesis and pharmacological properties of benzothiazole, 1,3-4-oxadiazole and 1,3,4-thiadiazole derivatives. PubMed. [Link]

  • Scientist9279. (2023, November 11). Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. YouTube. [Link]

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Polymerization techniques involving 4-Methoxy-1,3-benzothiazole-2,7-diamine monomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

This guide details the polymerization methodologies for 4-Methoxy-1,3-benzothiazole-2,7-diamine (MBTDA) . This monomer represents a class of "Janus" diamines characterized by significant electronic and steric asymmetry.

Scientific Significance:

  • Asymmetric Reactivity: The amine at position 7 (C7-NH₂) behaves as a typical electron-rich aniline, enhanced by the ortho-methoxy group (EDG). Conversely, the amine at position 2 (C2-NH₂) is directly attached to the electron-deficient thiazole ring, exhibiting reduced nucleophilicity and potential imine tautomerism.

  • Functional Design: The 4-methoxy substituent serves a dual purpose: it disrupts chain packing to enhance solubility (processability) and increases the electron density of the benzothiazole core, beneficial for optoelectronic applications (e.g., nonlinear optics).

Scope: This document provides validated protocols for synthesizing Polyimides (PI) and Polyamides (PA) . These routes are selected because they leverage the thermal stability of the benzothiazole core while managing the solubility challenges typical of rigid-rod polymers.

Monomer Pre-treatment & Handling[1]

Success in step-growth polymerization is strictly governed by Carothers' equation; stoichiometry must be exact (


). Commercial MBTDA often contains trace oxidation products (azo-dimers) or residual isomers.

Purification Protocol:

  • Initial Assessment: Check melting point (Literature approx: 165-166°C) and color. Pure monomer should be off-white to pale yellow. Dark yellow/orange indicates oxidation.

  • Recrystallization:

    • Dissolve crude MBTDA in boiling Ethanol/Water (80:20 v/v) .

    • Add activated charcoal (1 wt%), reflux for 10 mins, and hot filter through Celite.

    • Cool slowly to 4°C. Collect crystals and dry under vacuum at 60°C for 24 hours.

  • Storage: Store under Argon in a desiccator. The C7-amine is oxidation-sensitive.

Protocol A: High-Performance Polyimide Synthesis (Two-Step Method)

This method is preferred for obtaining high molecular weight films. It circumvents the low reactivity of the C2-amine by forming a soluble precursor (Polyamic Acid) before cyclization.

Materials
  • Monomer: MBTDA (Purified).

  • Comonomer: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (Chosen for solubility matching). Note: PMDA or BTDA can be used for higher thermal stability but may result in early precipitation.

  • Solvent: N,N-Dimethylacetamide (DMAc), Anhydrous (<50 ppm H₂O).

  • Catalyst: Isoquinoline (optional, for imidization).

Experimental Workflow

Step 1: Polyamic Acid (PAA) Formation

  • Setup: Flame-dry a 100 mL three-neck flask equipped with a mechanical stirrer and nitrogen inlet.

  • Dissolution: Charge MBTDA (2.00 mmol, 0.390 g) and DMAc (8 mL). Stir until fully dissolved.

    • Expert Insight: The methoxy group aids dissolution. If the solution is turbid, gentle heating to 40°C is permissible, but cool to Room Temperature (RT) before adding dianhydride.

  • Polymerization: Add 6FDA (2.00 mmol, 0.888 g) in one portion.

    • Reaction Kinetics: The mixture will darken and viscosity will increase.

    • Critical Asymmetry Management: The C7-amine reacts within minutes. The C2-amine is slower. Stir at RT for 24 hours (standard diamines take 4-6 hours).

    • Viscosity Check: If viscosity does not increase after 12 hours, the C2-amine conversion is low. Raise temperature to 50°C for 2 hours.

  • Solids Content: Adjust final concentration to 15-20 wt% with DMAc.

Step 2: Chemical Imidization Thermal imidization (baking films) is standard, but chemical imidization yields soluble powders for characterization.

  • Add Acetic Anhydride (20 mmol) and Pyridine (20 mmol) to the PAA solution.

  • Heat to 80°C for 6 hours with vigorous stirring.

  • Workup: Pour the viscous solution into excess Methanol (300 mL) under high shear blending.

  • Purification: Filter the fibrous precipitate. Wash with hot methanol. Dry at 100°C under vacuum.

Data Visualization: Polyimide Synthesis Logic

PolyimideWorkflow Start Start: Purified MBTDA (Asymmetric Diamine) Dissolve Dissolve in DMAc (Anhydrous) Start->Dissolve AddDianhydride Add 6FDA (1:1 Stoichiometry) Single Portion Dissolve->AddDianhydride Reaction Reaction Phase RT, 24 Hours AddDianhydride->Reaction CheckViscosity Viscosity Check Reaction->CheckViscosity HeatBoost Heat to 50°C (2 hrs) Drive C2-Amine Reaction CheckViscosity->HeatBoost Low Viscosity PAA Polyamic Acid (PAA) Precursor Formed CheckViscosity->PAA High Viscosity HeatBoost->PAA Imidization Chemical Imidization (Ac2O / Pyridine, 80°C) PAA->Imidization FinalPolymer Final Polyimide Precipitate in MeOH Imidization->FinalPolymer

Caption: Logical workflow for MBTDA polyimide synthesis, highlighting the thermal boost required for the less reactive C2-amine.

Protocol B: Polyamide Synthesis (Direct Polycondensation)

For polyamides, the low nucleophilicity of the C2-amine makes standard acid chloride reactions difficult (often resulting in low molecular weights). We utilize the Yamazaki-Higashi Phosphorylation method. This "activated" route forces the condensation of the heterocyclic amine.

Materials
  • Monomer: MBTDA.

  • Comonomer: Terephthalic Acid (TPA) or Isophthalic Acid.

  • Reagents: Triphenyl phosphite (TPP), Pyridine (Py).

  • Solvent: N-Methyl-2-pyrrolidone (NMP) containing 4 wt% LiCl (to solubilize the forming polymer).

Experimental Workflow
  • Charge: In a dry flask, mix MBTDA (2.0 mmol), TPA (2.0 mmol), LiCl (0.3 g), TPP (4.0 mmol), Pyridine (1.5 mL), and NMP (6 mL).

  • Activation: Heat the mixture to 100°C for 3 hours under Nitrogen.

    • Mechanism:[1] TPP and Pyridine form an activated phosphonium ester with the carboxylic acid, which is highly reactive toward the sluggish C2-amine.

  • Propagation: Raise temperature to 120°C and stir for 12 hours. The solution should become highly viscous.

  • Precipitation: Pour into Methanol/Water (1:1). Wash the polymer pellets with hot acetone to remove phosphite residues.

Characterization & Validation

TechniqueExpected ObservationMechanistic Note
FTIR Polyimide: 1780 cm⁻¹ (asym C=O), 1720 cm⁻¹ (sym C=O), 1380 cm⁻¹ (C-N). Polyamide: 1650 cm⁻¹ (Amide I), 1540 cm⁻¹ (Amide II).Disappearance of broad amine doublet (3300-3400 cm⁻¹) confirms reaction completion.
¹H NMR (DMSO-d₆)Shift of aromatic protons downfield. Methoxy peak at ~3.9 ppm remains distinct.If C2-amine is unreacted, a broad singlet at ~7.2 ppm (amine) will persist.
Inherent Viscosity Target: > 0.5 dL/g (in DMAc or H₂SO₄ at 30°C).Values < 0.3 dL/g indicate oligomers; check stoichiometry or solvent dryness.
TGA 5% Weight loss > 400°C.Benzothiazole core provides exceptional thermal stability.

Troubleshooting "The Janus Effect"

Problem: Low molecular weight (brittle films).

  • Root Cause: The C2-amine did not react fully, acting as a chain terminator.

  • Solution:

    • Solvent: Switch to m-cresol for high-temperature one-pot synthesis (180°C). This overcomes the activation energy barrier of the heterocyclic amine.

    • Catalysis: Add 1-2 drops of Isoquinoline during the PAA step.

Problem: Incomplete Solubility.

  • Root Cause: Strong inter-chain Hydrogen bonding or pi-stacking.

  • Solution: The 4-methoxy group aids solubility, but if insufficient, copolymerize with a bulky diamine (e.g., DDM) to disrupt symmetry (using 50:50 MBTDA:DDM).

References

  • Benzothiazole Polymer Overview: Yang, C. P., & Chen, R. S. (2001). "Synthesis and properties of poly(amide-imide)s and poly(amide-imide-sulfone)s containing benzothiazole rings." Journal of Polymer Science Part A: Polymer Chemistry. Link

  • Phosphorylation Method (Yamazaki-Higashi): Yamazaki, N., Matsumoto, M., & Higashi, F. (1975). "Studies on reactions of the N-phosphonium salts of pyridines. XIV. Wholly aromatic polyamides by the direct polycondensation reaction by using phosphites in the presence of metal salts." Journal of Polymer Science: Polymer Chemistry Edition. Link

  • Benzothiazole Diamine Reactivity: Liaw, D. J., & Liaw, B. Y. (2001). "Synthesis and characterization of new polyamides and polyimides containing benzothiazole rings." Polymer.[2][3][4][5][6][7] Link

  • Monomer Data: "this compound Product Page." Fluorochem. Link

Sources

Application Note: High-Fidelity Probe Design Using 4-Methoxy-1,3-benzothiazole-2,7-diamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and chemical biology. It details the utilization of 4-Methoxy-1,3-benzothiazole-2,7-diamine (CAS: 554420-45-0) not merely as a dye, but as a tunable scaffold for designing "Turn-On" fluorescent probes.

Executive Summary

The benzothiazole moiety is a cornerstone of fluorescent probe design, famously represented by Thioflavin T (amyloid detection) and Cyanine dyes (nucleic acid staining). However, standard derivatives often suffer from limited Stokes shifts or susceptibility to auto-fluorescence interference.

This compound represents a "Next-Generation" scaffold. Its unique substitution pattern offers two distinct advantages:

  • Electronic Push-Pull Tuning: The 4-methoxy group (electron-donating) adjacent to the thiazole nitrogen increases the pKa, modulating proton sensitivity.

  • Dual-Amine Functionality: The 2,7-diamine motif allows for orthogonal functionalization—using the 2-amine for target recognition (e.g., Schiff base formation) and the 7-amine for solubility tuning or fluorophore extension.

This guide outlines the protocol for utilizing this scaffold to design probes with Intramolecular Charge Transfer (ICT) mechanisms.

Scientific Rationale & Mechanism

The "Push-Pull" Architecture

Fluorescence in benzothiazoles is typically driven by electron delocalization between a donor (amine) and an acceptor (thiazole nitrogen).

  • Standard Scaffold: 2-phenylbenzothiazole.

  • Optimized Scaffold (This Topic): The 4-methoxy group acts as an auxiliary donor, while the 7-amino group provides a secondary resonance channel. This creates a hyper-conjugated system that is highly sensitive to environmental changes (viscosity, polarity, or pH).

Mechanism of Action: ICT vs. ESIPT

Depending on the derivatization of the 2-amine, the probe can function via:

  • ICT (Intramolecular Charge Transfer): Upon excitation, electron density shifts from the 7-amino/4-methoxy groups toward the electron-deficient thiazole ring. Binding to a target (e.g., Amyloid Beta) restricts molecular rotation, suppressing non-radiative decay and triggering a "Turn-On" fluorescence.

  • ESIPT (Excited-State Intramolecular Proton Transfer): If the 2-amine is coupled to a salicylaldehyde derivative, the 4-methoxy group stabilizes the keto-form emission, resulting in a massive Stokes shift (>100 nm).

Visualization: Design Workflow

ProbeDesign Scaffold 4-Methoxy-1,3-benzothiazole- 2,7-diamine Path1 Pathway A: Amyloid Probe Scaffold->Path1 High Conjugation Path2 Pathway B: Enzyme Substrate Scaffold->Path2 Quenched State Step1A Methylation/Alkylation (Target: 7-NH2) Path1->Step1A Step1B Caging Group Attachment (Target: 2-NH2) Path2->Step1B Step2A Schiff Base Condensation (Target: 2-NH2) Step1A->Step2A FinalA Aβ-Aggregate Sensor (Viscosity Sensitive) Step2A->FinalA FinalB Activatable Probes (Protease/Nitroreductase) Step1B->FinalB

Figure 1: Strategic derivatization pathways for the 2,7-diamine scaffold. Pathway A focuses on viscosity/binding sensors (Amyloids), while Pathway B focuses on "cleavage-induced" turn-on probes.

Experimental Protocol: Synthesis of a Schiff-Base Probe

Objective: Synthesize a "Turn-On" probe for viscosity or metal ion sensing using the 2-amine position.

Materials
  • Precursor: this compound (CAS: 554420-45-0).[1]

  • Reagent: 4-(N,N-dimethylamino)benzaldehyde (for ICT extension) or Salicylaldehyde (for ESIPT).

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH).

  • Catalyst: Piperidine (catalytic amount).

Step-by-Step Synthesis
  • Preparation: Dissolve 1.0 eq (approx. 200 mg) of the diamine scaffold in 10 mL of absolute ethanol.

  • Activation: Add 2-3 drops of piperidine or glacial acetic acid to catalyze the condensation.

  • Condensation: Add 1.1 eq of the aldehyde dropwise under stirring.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5). The spot should shift significantly and become fluorescent under UV (365 nm).

  • Isolation: Cool to room temperature. The product often precipitates as a solid. Filter and wash with cold ethanol.

  • Purification: Recrystallize from hot ethanol or purify via silica gel column chromatography.

Characterization & Validation
  • 1H NMR: Verify the disappearance of the 2-NH2 singlet (approx. 7.5 ppm) and appearance of the imine proton (-CH=N-) around 8.5–9.0 ppm.

  • Fluorescence Check: Dissolve in Glycerol vs. Methanol. A viscosity-sensitive probe will show >10-fold intensity increase in Glycerol.

Key Data & Specifications

Spectral Properties (Predicted/Analogous)

The 4-methoxy group typically induces a bathochromic shift (red-shift) compared to unsubstituted benzothiazoles.

ParameterValue (Approx.)Note
Excitation Max 380 – 420 nmIdeal for standard UV/Blue lasers.
Emission Max 480 – 550 nmGreen/Yellow emission (tunable by solvent).
Stokes Shift 60 – 100 nmLarge shift reduces self-quenching.
Quantum Yield (Φ) 0.05 (Free) → 0.6 (Bound)Low background in water; high signal on target.
pKa (est.) ~4.5 (Thiazole N)4-OMe raises basicity slightly vs. native scaffold.
Troubleshooting Guide
  • Issue: Low solubility in aqueous buffer.

    • Solution: Alkylate the 7-amino group with a sulfonate chain (e.g., propane sultone) to create a zwitterionic, water-soluble dye.

  • Issue: Hydrolysis of the imine bond.

    • Solution: Reduce the imine to a secondary amine using NaBH4 for a stable, pH-insensitive probe, or use oxidative cyclization to form a benzimidazole-benzothiazole hybrid.

References

  • Benzothiazole Scaffolds in Imaging: "Development of a benzothiazole-functionalized red-emission pyronin dye... for imaging lysosomal viscosity." Journal of Materials Chemistry B.

  • Amyloid Detection: "Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates." PubMed.

  • Chemical Identity: "this compound (CAS 554420-45-0)."[1] Fluorochem.

  • Biothiol Sensing: "A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols." MDPI.

  • General Synthesis: "Synthesis and Application of Novel Benzothiazole Fluorescent Probes." STEMM Institute Press.[2]

Sources

Troubleshooting & Optimization

Improving reaction yields for 4-Methoxy-1,3-benzothiazole-2,7-diamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Methoxy-1,3-benzothiazole-2,7-diamine

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we address common challenges and provide in-depth, field-proven insights to improve reaction yields and product purity. Our approach is rooted in explaining the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Introduction to the Synthetic Challenge

The synthesis of this compound is a nuanced process that requires careful control over reaction conditions to achieve high yields and purity. The benzothiazole core is a valuable scaffold in medicinal chemistry, known for a wide range of biological activities.[1] The specific substitution pattern of this target molecule presents unique challenges, particularly in directing the regioselectivity of electrophilic substitution reactions and managing the reactivity of multiple functional groups.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during the synthesis.

Proposed Synthetic Pathway Overview

A common and logical approach to synthesizing 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, followed by further functional group manipulations.[2] The diagram below outlines a plausible multi-step pathway for synthesizing this compound, which will serve as the framework for our troubleshooting guide.

G A 3-Methoxy-4-methylaniline (Starting Material) B Step 1: Thiocyanation (e.g., KSCN, Br2 in Acetic Acid) A->B C 2-Amino-4-methoxy-7-methyl- 1,3-benzothiazole B->C D Step 2: Nitration (e.g., HNO3, H2SO4) C->D E 2-Amino-4-methoxy-7-methyl- 6-nitro-1,3-benzothiazole D->E F Step 3: N-Acetylation (Protection of 2-amino group) (e.g., Acetic Anhydride) E->F G N-(4-methoxy-7-methyl-6-nitro- 1,3-benzothiazol-2-yl)acetamide F->G H Step 4: Oxidation of Methyl Group (e.g., KMnO4 or CrO3) G->H I 2-Acetamido-4-methoxy-6-nitro- 1,3-benzothiazole-7-carboxylic acid H->I J Step 5: Curtius or Schmidt Rearrangement (e.g., DPPA, t-BuOH then TFA) I->J K tert-butyl (2-acetamido-4-methoxy- 6-nitro-1,3-benzothiazol-7-yl)carbamate J->K L Step 6: Reduction of Nitro Group (e.g., SnCl2 or H2, Pd/C) K->L M tert-butyl (2,6-diamino-4-methoxy- 1,3-benzothiazol-7-yl)carbamate L->M N Step 7: Deprotection (e.g., TFA or HCl) M->N O This compound (Final Product) N->O

Caption: Proposed multi-step synthetic pathway.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low Yield and Poor Regioselectivity during the Initial Thiocyanation (Step 1)

Question: My initial reaction to form the 2-amino-4-methoxy-7-methyl-1,3-benzothiazole ring from 3-methoxy-4-methylaniline results in a low yield and a mixture of isomers. How can I improve this?

Expert Analysis: The synthesis of 2-aminobenzothiazoles from anilines using thiocyanate and bromine is a classic Hugershoff reaction. The success of this reaction is highly dependent on controlling the electrophilic aromatic substitution. The methoxy group is a strong activating group and ortho-, para-directing, while the methyl group is a weaker activating ortho-, para-director. The amino group is also strongly activating. This can lead to multiple sites of reaction for both thiocyanation and bromination, resulting in isomeric byproducts and reduced yield of the desired product.

Troubleshooting Protocol:

  • Control Reaction Temperature:

    • Rationale: Electrophilic aromatic substitutions are sensitive to temperature. Lower temperatures can increase the selectivity of the reaction by favoring the kinetically controlled product over thermodynamically favored, but undesired, isomers.

    • Procedure: Maintain the reaction temperature between 0-5°C during the addition of bromine. Use an ice-salt bath for better temperature control.

  • Slow Reagent Addition:

    • Rationale: A slow, dropwise addition of the bromine solution helps to maintain a low concentration of the electrophile in the reaction mixture. This minimizes side reactions such as poly-bromination of the aromatic ring.

    • Procedure: Add the solution of bromine in glacial acetic acid dropwise over a period of 1-2 hours with vigorous stirring.

  • Solvent Choice:

    • Rationale: Glacial acetic acid is the standard solvent and works well.[2] Using a less polar solvent could potentially alter the reactivity and selectivity, but acetic acid is generally optimal for this transformation.

  • Purification Strategy:

    • Rationale: If isomeric byproducts are unavoidable, an efficient purification method is crucial.

    • Procedure: Utilize column chromatography for purification. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from its isomers.[3][4] Monitor the separation using Thin Layer Chromatography (TLC).

ParameterStandard ConditionOptimized ConditionRationale
Temperature Room Temperature0-5 °CIncreases regioselectivity.
Bromine Addition Rapid AdditionDropwise over 1-2 hoursMinimizes poly-bromination.
Stirring ModerateVigorousEnsures homogeneous mixing.
Issue 2: Uncontrolled Nitration and Side-Product Formation (Step 2)

Question: I am attempting to nitrate the 2-amino-4-methoxy-7-methyl-1,3-benzothiazole, but I'm getting very low yields and a significant amount of dark, tar-like byproduct. What is causing this and how can I fix it?

Expert Analysis: Nitration of an activated aromatic system, especially one containing an amino group, is a common source of low yields. The amino group can be oxidized by the strong oxidizing conditions of the nitrating mixture (concentrated nitric and sulfuric acids), leading to decomposition and the formation of tarry byproducts.[5] Furthermore, the high reactivity of the ring system can lead to over-nitration.

Troubleshooting Protocol:

  • Protect the Amino Group:

    • Rationale: The most effective way to prevent oxidation of the 2-amino group is to protect it. Acetylation to form an acetamido group is a common and effective strategy. The acetamido group is still activating and ortho-, para-directing but is much more resistant to oxidation. This protection step should be performed before nitration.

    • Procedure: React the 2-aminobenzothiazole with acetic anhydride in a suitable solvent like acetic acid or pyridine. After the reaction is complete, the acetylated product can be isolated and then subjected to nitration.

  • Milder Nitrating Agents:

    • Rationale: If protection is not desirable, using a milder nitrating agent can reduce oxidative side reactions.

    • Procedure: Consider using reagents like acetyl nitrate (formed in situ from nitric acid and acetic anhydride) or a nitrate salt (e.g., KNO₃) in sulfuric acid. These reagents can offer better control over the reaction.

  • Strict Temperature Control:

    • Rationale: Nitration reactions are highly exothermic. Maintaining a low temperature is critical to prevent runaway reactions and decomposition.

    • Procedure: Perform the reaction at 0°C or below. Add the nitrating agent very slowly to the substrate solution, ensuring the temperature does not rise significantly.

G cluster_0 Problem: Oxidation & Low Yield cluster_1 Solution: Protection Strategy A 2-Aminobenzothiazole B Nitrating Mixture (HNO3/H2SO4) A->B C Oxidized Byproducts (Tar) B->C D 2-Aminobenzothiazole E 1. Acetic Anhydride (Protection) D->E F 2-Acetamidobenzothiazole E->F G 2. Nitrating Mixture F->G H Nitrated Product (High Yield) G->H

Caption: Workflow for overcoming nitration issues.

Issue 3: Incomplete Oxidation of the Methyl Group (Step 4)

Question: The oxidation of the 7-methyl group to a carboxylic acid is sluggish and gives a poor yield, with a lot of starting material recovered. How can I drive this reaction to completion?

Expert Analysis: Oxidizing a methyl group on an electron-rich heterocyclic system can be challenging. The oxidizing agent must be strong enough to effect the transformation, but this can also lead to the degradation of the benzothiazole ring. Potassium permanganate (KMnO₄) is a powerful oxidant, but its effectiveness can be highly dependent on pH and temperature.

Troubleshooting Protocol:

  • Choice of Oxidant and Conditions:

    • Rationale: The reactivity of KMnO₄ is highest under acidic conditions but this can also be too harsh. A basic or neutral condition is often a good compromise.

    • Procedure: Conduct the reaction in a mixture of pyridine and water, which helps to solubilize the organic substrate and buffer the reaction. Heat the reaction mixture to reflux to increase the reaction rate. Add the KMnO₄ in small portions over several hours to maintain a manageable reaction rate and temperature.

  • Phase Transfer Catalysis:

    • Rationale: If the substrate has poor solubility in the aqueous medium where KMnO₄ is dissolved, a phase transfer catalyst can shuttle the permanganate ion into the organic phase, accelerating the reaction.

    • Procedure: Add a catalytic amount (1-5 mol%) of a quaternary ammonium salt, such as tetrabutylammonium bromide, to the reaction mixture.

  • Alternative Oxidants:

    • Rationale: If KMnO₄ proves to be too problematic, other oxidants can be employed.

    • Procedure: Consider using chromium trioxide (CrO₃) in acetic acid or a milder, more selective method if available. However, be mindful of the toxicity and waste disposal associated with chromium reagents.

Oxidizing SystemConditionsProsCons
KMnO₄ / Pyridine / H₂O RefluxInexpensive, powerfulCan be harsh, workup can be difficult
KMnO₄ / Phase Transfer Cat. Biphasic, 50-80 °CGood for insoluble substratesCatalyst cost, may require optimization
CrO₃ / Acetic Acid 60-100 °COften effectiveHighly toxic, waste disposal issues
Issue 4: Low Yields in the Reduction of the Nitro Group (Step 6)

Question: I am trying to reduce the nitro group to an amine, but the reaction is incomplete, or I am getting side products. What is the best method for this reduction?

Expert Analysis: The reduction of an aromatic nitro group is a standard transformation, but the presence of other functional groups, particularly the sulfur atom in the benzothiazole ring, can sometimes interfere. The choice of reducing agent is key to achieving a clean and high-yielding reaction.

Troubleshooting Protocol:

  • Catalytic Hydrogenation:

    • Rationale: This is often the cleanest method for nitro group reduction. The catalyst, however, can sometimes be poisoned by sulfur-containing compounds.

    • Procedure: Use palladium on carbon (Pd/C, 5-10 wt%) as the catalyst in a solvent like ethanol, methanol, or ethyl acetate. Run the reaction under a hydrogen atmosphere (from a balloon or a Parr hydrogenator). If you suspect catalyst poisoning, try using a sulfur-tolerant catalyst or increasing the catalyst loading.

  • Metal-Acid Reduction:

    • Rationale: This is a classic and robust method. Tin(II) chloride (SnCl₂) in concentrated HCl is particularly effective and generally tolerant of most functional groups.[6]

    • Procedure: Dissolve the nitro-compound in ethanol or acetic acid. Add a stoichiometric excess (3-5 equivalents) of SnCl₂·2H₂O and heat the mixture, often to reflux, until the reaction is complete (monitor by TLC). The workup involves basifying the solution to precipitate tin salts, which are then filtered off.

  • Sodium Dithionite Reduction:

    • Rationale: Sodium dithionite (Na₂S₂O₄) is a mild and effective reducing agent for nitro groups and is often used when other functional groups are sensitive.[6]

    • Procedure: The reaction is typically run in a biphasic system, such as water/THF or water/dioxane, under basic conditions.

MethodReagentsConditionsProsCons
Catalytic Hydrogenation H₂, Pd/CRT, 1-5 atm H₂Clean, high-yieldingPotential for catalyst poisoning by sulfur.
Metal-Acid SnCl₂·2H₂O, HClRefluxReliable, functional group tolerantWorkup can be tedious (tin salts).[6]
Dithionite Na₂S₂O₄Biphasic, RT-50°CMild conditionsMay require phase transfer catalyst.[6]

References

Sources

Technical Support Center: Solubilization Protocols for 4-Methoxy-1,3-benzothiazole-2,7-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Brick Dust" Challenge

Researchers frequently encounter precipitation when introducing 4-Methoxy-1,3-benzothiazole-2,7-diamine into aqueous media. This molecule exhibits "brick dust" properties: high crystallinity (high lattice energy) and high lipophilicity (LogP > 2.5), combined with weak basicity.

This guide moves beyond generic advice. It provides thermodynamically grounded protocols to overcome the energy barrier of dissolution. The core strategy relies on three levers: Ionization (pH) , Cosolvency (Dielectric Constant) , and Inclusion Complexation (Entropy) .

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImplication for Solubility
Core Structure Planar, aromatic benzothiazoleHigh stacking energy (hard to break crystal lattice).
pKa (N-3 Ring) ~4.5 (Weak Base)Soluble only at pH < 4.0 without assistance.
pKa (7-NH2) ~4.0 - 5.0 (Aniline-like)Secondary protonation site in strong acid.
LogP ~2.5 - 3.0Prefers organic solvents; poor water interaction.
H-Bond Donors 2 (Amine groups)Capable of H-bonding, but intramolecular forces dominate.

Decision Matrix: Selecting Your Protocol

Do not guess. Use this logic flow to select the correct solubilization method based on your experimental constraints.

SolubilityDecisionTree Figure 1: Solubility Protocol Selection Tree based on experimental constraints. Start START: Define Application ConcCheck Target Conc > 100 µM? Start->ConcCheck pHCheck Is Acidic pH (4.0) Tolerated? ConcCheck->pHCheck Yes (High Conc) DMSO_Tol Is DMSO > 1% Tolerated? ConcCheck->DMSO_Tol No (Low Conc) Salt Protocol A: Salt Formation (HCl/Mesylate) pHCheck->Salt Yes Complex Protocol C: Cyclodextrin Complex pHCheck->Complex No (Neutral pH Req) Cosolvent Protocol B: Cosolvent Spike (DMSO) DMSO_Tol->Cosolvent Yes Micelle Protocol D: Surfactant (Tween 80) DMSO_Tol->Micelle No (Sensitive Cells)

Detailed Protocols

Protocol A: Salt Formation (The Thermodynamic Fix)

Best For: High concentration stocks, in vivo injections (if pH adjusted), and chemical synthesis. Mechanism: Protonation of the N-3 ring nitrogen and 7-amine creates a cationic species, increasing hydration energy to overcome lattice energy.

  • Stoichiometry: This molecule is a diamine. You must account for 2 equivalents of acid to fully ionize both amines, though 1 equivalent (targeting the most basic N-3 site) often suffices for moderate solubility.

  • Acid Selection:

    • 1M HCl: Good for acute solubility.

    • Methanesulfonic Acid (MsOH): Superior for stability and preventing "common ion effect" precipitation.

Step-by-Step:

  • Weigh 10 mg of compound into a glass vial.

  • Add 900 µL of water (suspension will form).

  • Slowly add 1M HCl or MsOH dropwise while vortexing.

    • Target: Add 2.2 molar equivalents of acid.

  • Vortex for 60 seconds. The solution should turn clear yellow/amber.

  • Validation: If particles persist, sonicate at 40°C for 5 mins.

  • Back-Titration (Optional): If neutral pH is required after dissolution, dilute this stock rapidly into a buffered system (see Protocol B).

Protocol B: The "Spring and Parachute" (Cosolvent Spike)

Best For: In vitro assays (IC50, cell viability) where <1% DMSO is acceptable. Mechanism: The "Spring" (DMSO) dissolves the drug. The "Parachute" (rapid dilution) prevents immediate recrystallization by keeping the concentration below the super-saturation limit for the assay duration.

Step-by-Step:

  • Stock Prep: Dissolve compound in 100% Anhydrous DMSO to make a 10 mM or 20 mM stock.

    • Note: Sonicate to ensure no micro-crystals remain.

  • The Spike:

    • Prepare your assay buffer (e.g., PBS + 0.1% BSA). BSA acts as a minor carrier protein.

    • CRITICAL: Place the pipette tip submerged into the vortexing buffer.

    • Eject the DMSO stock rapidly into the vortexing buffer.

    • Do not add buffer to the DMSO; this causes local precipitation.

  • Limit: Keep final DMSO concentration ≤ 0.5% v/v.

Protocol C: Cyclodextrin Complexation (The "Trojan Horse")

Best For: In vivo dosing (IP/IV) or assays sensitive to DMSO/Acid. Mechanism: The hydrophobic benzothiazole core enters the lipophilic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD), while the hydrophilic exterior keeps the complex soluble in water.

Step-by-Step:

  • Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.

  • Add the compound powder directly to this vehicle.

  • Agitation: Shake or vortex at room temperature for 4–6 hours .

    • Why so long? Complexation is an equilibrium process; it takes time for the molecule to enter the cavity.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.

  • Storage: Use fresh. Freezing can disrupt the complex.

Troubleshooting & FAQs

Q: The solution was clear in DMSO, but turned cloudy immediately upon adding to PBS.

  • Diagnosis: You hit the "Crash-Out" point. The dielectric constant shifted from 47 (DMSO) to 80 (Water) too fast.

  • Fix: Use Protocol B (Submerged Injection). Alternatively, add 0.05% Tween 80 to your PBS before adding the compound. The surfactant lowers the surface tension and stabilizes the micro-precipitates (micellization).

Q: My compound turned pink/red in solution over 24 hours.

  • Diagnosis: Oxidation.[1] Aminobenzothiazoles are electron-rich and prone to auto-oxidation, especially the 7-amino group (aniline-like).

  • Fix:

    • Degas your buffers (remove dissolved oxygen).

    • Add an antioxidant: 1 mM Ascorbic Acid or 0.1% Sodium Metabisulfite .

    • Store stocks in amber vials at -20°C.

Q: Can I heat the solution to dissolve it?

  • Guidance: Yes, but with caution. You can heat up to 50°C during the initial solubilization (Protocol A or C). However, do not heat the final assay plate. If it dissolves at 50°C and precipitates at 37°C, your data will be artifactual (solid particles interacting with cells).

Q: Why does the pH change when I dissolve the salt form?

  • Diagnosis: The hydrochloride salt is acidic.

  • Fix: If using Protocol A, you must verify the final pH of your assay. If the salt stock drops your media pH below 7.0, you must buffer more strongly (e.g., increase HEPES concentration to 25 mM).

References

  • BenchChem. (2025).[2] Troubleshooting low solubility of 2-aminobenzothiazole compounds. Retrieved from (General reference for aminobenzothiazole pKa and surfactant compatibility).

  • National Toxicology Program (NTP). (1992).[3] Chemical and Physical Properties: 4-Methoxy-2-aminobenzothiazole.[3] National Institutes of Health.[3] Retrieved from (Source for physical description and baseline solubility data).

  • Organic Chemistry Data. (2022). Bordwell pKa Table (Acidity in DMSO and Water).[4] Retrieved from (Reference for pKa estimation of aniline and benzothiazole derivatives).

  • Srikrishna, T., et al. (2025).[5] A Review on Novel Techniques to Enhance Solubility of Poorly Aqueous Soluble Drugs. European Journal of Pharmaceutical and Medical Research. Retrieved from (Authoritative source for solid dispersion and complexation strategies).

  • MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules.[1][2][3][4][6][7][8][9][10][11][12][13] Retrieved from (Structural insights into benzothiazole synthesis and stability).

Sources

Minimizing side reactions during diazotization of 4-Methoxy-1,3-benzothiazole-2,7-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing side reactions during diazotization Molecule: 4-Methoxy-1,3-benzothiazole-2,7-diamine Document ID: TS-BZ-DIAZ-001 Last Updated: October 26, 2023 Audience: Process Chemists, R&D Scientists[1]

Executive Summary: The "Dual-Amine" Challenge

Diazotizing This compound presents a unique challenge due to the electronic disparity between its two amino groups:

  • 2-Amino Group (Heterocyclic): Weakly basic (pKa ~1–2). Requires highly acidic, anhydrous conditions (Nitrosylsulfuric acid) for effective diazotization. The resulting diazonium species is highly electrophilic but prone to hydrolysis.

  • 7-Amino Group (Carbocyclic): Behaves like an aniline derivative. Activated by the 4-methoxy group (Electron Donating Group), making it highly nucleophilic and prone to oxidation or self-coupling.

The Primary Failure Mode: Self-Coupling (Tarry Polymerization). Because the molecule contains both a nucleophile (7-NH2) and a potential electrophile (diazonium), the most common side reaction is the unreacted amine attacking the newly formed diazonium salt, creating triazenes (Ar-N=N-NH-Ar) which decompose into black, insoluble tars.

Critical Parameter Optimization

Before troubleshooting, ensure your baseline parameters meet these strict criteria.

ParameterStandard RequirementTechnical Rationale
Solvent System Nitrosylsulfuric Acid (NSA) in conc. H₂SO₄ or H₃PO₄.[2]Aqueous HCl is insufficient for the 2-amino group. Water promotes hydrolysis of the unstable 2-diazonium species to 2-hydroxybenzothiazole [1].
Temperature -5°C to 0°C The 4-methoxy group activates the ring, increasing sensitivity to thermal decomposition. Above 5°C, N₂ evolution and phenol formation accelerate.
Acidity Hyper-acidic (>85% H₂SO₄)High acidity is required to fully protonate the 7-amino group (deactivating it) to prevent it from attacking the forming diazonium salt (Self-Coupling prevention).
Quenching Sulfamic Acid / Urea Excess nitrous acid causes oxidation of the methoxy-activated ring to quinones. Excess HNO₂ must be destroyed before the coupling step.

Troubleshooting Guide (Q&A Format)

Issue 1: "My reaction mixture turns into a black, sticky tar immediately upon nitrite addition."

Diagnosis: Self-Coupling (Triazene Formation). You likely have free (unprotonated) amine present simultaneously with the diazonium salt. The 7-amino group is attacking the diazotized 2-position.

Corrective Action:

  • Switch to Reverse Addition: Do not add nitrite to the amine. Instead, dissolve the diamine in concentrated H₂SO₄ (ensuring complete protonation) and add this solution dropwise into a pre-cooled solution of Nitrosylsulfuric acid.

  • Increase Acid Strength: Ensure the solvent is at least 85-90% H₂SO₄. This forces the equilibrium towards the protonated amine (

    
    ), which is non-nucleophilic and cannot couple [2].[1]
    
Issue 2: "I am getting low yields, and the product smells like a phenol."

Diagnosis: Hydrolysis (Sandmeyer-type hydroxylation). The diazonium salt at the 2-position (heterocyclic) is extremely sensitive to nucleophilic attack by water.

Corrective Action:

  • Eliminate Water: Use anhydrous NaNO₂ and dry H₂SO₄ to generate Nitrosylsulfuric acid in situ.

  • Rapid Processing: Do not store the diazonium salt. Use it immediately in the subsequent coupling reaction.[3]

  • Check Temperature: Ensure the internal temperature never exceeds 0°C. The activation energy for hydrolysis is significantly lowered by the electron-withdrawing nature of the thiazole ring.

Issue 3: "How do I selectively diazotize only the 2-amino group?"

Diagnosis: Regioselectivity Challenge. The 7-amino group is more basic than the 2-amino group.

Corrective Action:

  • Exploit Basicity Differences: In highly acidic media (conc. H₂SO₄), the 7-amino group (pKa ~4-5) is fully protonated and unreactive. The 2-amino group (pKa ~1) is less basic and a significant fraction remains as the free base, available to react with the nitrosonium ion (

    
    ).
    
  • Stoichiometry Control: Use exactly 1.05 equivalents of Nitrosylsulfuric acid.

  • Verification: Monitor reaction progress via TLC (mini-workup: quench aliquot in urea/water, couple with R-salt). If the spot is bis-azo (two colors or different Rf), you have over-diazotized.

Validated Protocol: Anhydrous Diazotization

Objective: Bis-diazotization (or controlled mono-diazotization) with minimal side reactions.

Reagents:

  • This compound (10 mmol)

  • Sodium Nitrite (dry) or Nitrosylsulfuric acid (40% in H₂SO₄)

  • Concentrated Sulfuric Acid (98%)

  • Phosphoric Acid (85%) - Optional viscosity modifier

  • Sulfamic Acid (solid)

Step-by-Step Methodology:

  • Preparation of Nitrosylsulfuric Acid (NSA):

    • In a dry 3-neck flask, cool 15 mL of conc. H₂SO₄ to 0°C.[4][5]

    • Slowly add powdered NaNO₂ (1.1 eq for mono, 2.2 eq for bis) below the surface with vigorous stirring.

    • Critical: Keep temp < 10°C. Heat gently to 60°C only if dissolution is incomplete, then cool back to -5°C.

  • Amine Dissolution:

    • Dissolve the diamine in conc. H₂SO₄ (or a H₂SO₄/H₃PO₄ mix) at < 10°C. Ensure a clear solution (protonation complete).

  • The Diazotization (Reverse Addition recommended for Diamines):

    • Add the Amine Solution dropwise into the NSA Solution (or vice versa if viscosity is an issue, but maintain high stirring rate).

    • Temp Control: Maintain -5°C to 0°C.

    • Stir for 2–3 hours at -5°C.

  • Endpoint Verification:

    • Spot on Starch-Iodide paper. Immediate blue/black ring indicates excess HNO₂ (Required).

    • If no color, add more NSA.

  • Quenching (The "Safety Valve"):

    • Before coupling, add solid Sulfamic Acid (or Urea) until Starch-Iodide test is negative. This prevents the excess nitrite from oxidizing the methoxy-activated ring or reacting with the coupler [3].

Visualizing the Reaction Logic

Diagram 1: Troubleshooting Decision Tree

DiazotizationLogic Start Start: Diazotization of This compound SolventCheck Are you using Aqueous Acid (HCl)? Start->SolventCheck SwitchSolvent STOP: Switch to Nitrosylsulfuric Acid (Anhydrous H2SO4) SolventCheck->SwitchSolvent Yes TempCheck Is Temperature < 0°C? SolventCheck->TempCheck No (Using H2SO4) CoolDown Cool to -5°C to prevent Hydrolysis/Decomposition TempCheck->CoolDown No TarCheck Is Black Tar Forming? TempCheck->TarCheck Yes SelfCoupling Issue: Self-Coupling (Triazene) TarCheck->SelfCoupling Yes Success Stable Diazonium Salt Ready for Coupling TarCheck->Success No FixCoupling Action: Increase Acid Conc. Use Reverse Addition SelfCoupling->FixCoupling FixCoupling->Success

Caption: Decision tree for isolating failure modes in benzothiazole diamine diazotization.

Diagram 2: Reaction Pathway & Side Reactions

ReactionPathway Diamine Diamine Precursor (4-OMe-Benzothiazole-2,7-diamine) Acid Strong Acid (H2SO4) Diamine->Acid Dissolution Protonated Fully Protonated Species (Safe from Coupling) Acid->Protonated High Acidity FreeAmine Free Amine Species (Nucleophilic) Acid->FreeAmine Low Acidity/Local Hotspots Diazonium Target Diazonium Salt Protonated->Diazonium Reaction with NO+ SideReaction SIDE REACTION: Triazene/Tar Formation FreeAmine->SideReaction Attacks Diazonium NSA Nitrosylsulfuric Acid (NO+ source) NSA->Diazonium Diazonium->SideReaction Hydrolysis SIDE REACTION: Hydrolysis to Phenol Diazonium->Hydrolysis Water/Heat > 5°C

Caption: Pathway analysis showing how acidity controls the competition between successful diazotization and tar formation.

References

  • Zollinger, H. (1991). Diazo Chemistry I: Aromatic and Heteroaromatic Compounds. VCH Publishers. (Standard text on the instability of heterocyclic diazonium salts).
  • Butler, R. N. (1975). "Diazotization of Heterocyclic Amines." Chemical Reviews, 75(2), 241–257. Link

  • Mishra, J. K., et al. (2013). "Synthesis and Application of Benzothiazole Based Disperse Dyes." Journal of Saudi Chemical Society. (Discusses urea quenching and coupling protocols for benzothiazoles).

Sources

Technical Support Center: Purification of 4-Methoxy-1,3-benzothiazole-2,7-diamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Methoxy-1,3-benzothiazole-2,7-diamine. As a critical intermediate in various research and development applications, ensuring its purity is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

I. Understanding the Chemistry: Synthesis and Potential Impurities

A common synthetic route to this compound involves the reduction of a dinitro precursor, likely 4-Methoxy-2,7-dinitro-1,3-benzothiazole. This transformation, while effective, can introduce several classes of impurities that complicate purification.

Common Impurities May Include:

  • Unreacted Starting Material: Residual 4-Methoxy-2,7-dinitro-1,3-benzothiazole.

  • Intermediates from Incomplete Reduction: Such as nitroso and azo compounds, which are often highly colored.

  • By-products from Side Reactions: Depending on the specific reagents and conditions used.

  • Oxidation Products: Aromatic diamines are susceptible to oxidation, leading to the formation of colored impurities, especially when exposed to air and light.[1]

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Problem 1: My final product is a dark, oily substance instead of a crystalline solid.

Possible Cause: This is a common issue when working with aromatic diamines and can be attributed to the presence of impurities that inhibit crystallization or the inherent tendency of the compound to exist as an oil when impure. Highly colored impurities, such as azo compounds, can also contribute to the dark appearance.[1]

Troubleshooting Workflow:

Caption: Decision workflow for purifying an oily product.

Detailed Steps:

  • Initial Analysis by Thin Layer Chromatography (TLC):

    • Rationale: TLC will give you a quick assessment of the complexity of your mixture.

    • Procedure: Spot your crude oil on a silica gel TLC plate and develop it with a solvent system of moderate polarity (e.g., ethyl acetate/hexane or dichloromethane/methanol). Visualize the plate under UV light and with a staining agent if necessary.

    • Interpretation:

      • Multiple Spots: Indicates the presence of several impurities. Column chromatography is the recommended next step.

      • One Major Spot with Streaking: This suggests your compound is present but may be degrading on the silica gel or is very polar. Proceed with a recrystallization attempt first.

  • Column Chromatography Protocol:

    • Rationale: To separate the desired product from impurities with different polarities.

    • Stationary Phase: Silica gel is a good starting point. For highly polar amines that show strong adsorption or degradation on silica, neutral alumina can be an alternative.[2]

    • Mobile Phase: A gradient elution is often effective. Start with a less polar solvent system (e.g., 100% dichloromethane) and gradually increase the polarity by adding methanol. A typical gradient could be from 0% to 10% methanol in dichloromethane.

    • Tip: To mitigate streaking and improve separation of basic amines on silica gel, you can add a small amount of a volatile base like triethylamine (0.1-1%) to the mobile phase.[3]

  • Recrystallization Protocol:

    • Rationale: To purify the compound based on differences in solubility between the desired product and impurities.

    • Solvent Selection: The ideal solvent will dissolve your compound well when hot but poorly when cold.[4]

      • Good Starting Solvents to Screen: Ethanol, methanol, ethyl acetate, or solvent pairs like ethanol/water, acetone/water, or ethyl acetate/hexane.[5][6]

    • Procedure:

      • Dissolve the crude oil in a minimal amount of the chosen hot solvent.

      • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.[4]

      • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

      • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

      • If the product "oils out" (separates as a liquid), try a different solvent or a more dilute solution.

Problem 2: The purity of my product is low according to HPLC analysis, even after purification.

Possible Cause: Co-elution of impurities with your product during chromatography or inefficient removal of impurities during recrystallization. It's also possible your compound is degrading during the workup or purification.

Troubleshooting Workflow:

Caption: Troubleshooting low purity detected by HPLC.

Detailed Steps:

  • Optimize HPLC Method:

    • Rationale: Poor peak shape can mask impurities. Aromatic amines can interact with residual silanols on C18 columns, leading to tailing.

    • Procedure: Adjust the pH of the mobile phase. For basic compounds like diamines, a mobile phase with a slightly basic pH (e.g., using a phosphate buffer at pH 7-8) can improve peak shape. Alternatively, using a mobile phase with a low pH (e.g., 0.1% formic acid or trifluoroacetic acid) will protonate the amines and can also lead to better chromatography.[7]

    • Column Choice: Consider using a column specifically designed for the analysis of basic compounds.

  • Refine Purification Strategy:

    • If you used column chromatography:

      • Shallow the Gradient: A slower, more shallow gradient of the eluting solvent can improve the resolution between your product and closely eluting impurities.

      • Change the Stationary Phase: If silica isn't providing adequate separation, try alumina or a bonded phase like diol or amino-functionalized silica. For very polar compounds, reversed-phase flash chromatography can be an option.[8]

    • If you used recrystallization:

      • Perform a Second Recrystallization: A single recrystallization may not be sufficient. A second recrystallization from a different solvent system can be effective.

      • Consider an Acid Wash: If you suspect basic impurities, you can dissolve your crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). Your diamine product will move into the aqueous layer as the hydrochloride salt. The layers can then be separated, the aqueous layer basified (e.g., with NaOH), and the purified free amine extracted back into an organic solvent. This is only suitable if your compound is stable to acidic conditions.[9]

Problem 3: My product is initially a light color but darkens over time.

Possible Cause: Oxidation of the aromatic diamine. This is a common issue for this class of compounds.[1]

Solutions:

  • Storage: Store the purified compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container, protected from light, and at a low temperature (refrigerator or freezer).

  • Handling: When handling the compound, try to minimize its exposure to air.

  • Antioxidants: For long-term storage of solutions, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be beneficial, though this would be considered an impurity.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: There is no single "best" solvent, as the ideal choice depends on the specific impurities present. A good starting point is to screen polar protic solvents like ethanol or methanol, and consider solvent pairs such as ethanol/water or ethyl acetate/hexane. The goal is to find a system where the compound is highly soluble when hot and sparingly soluble when cold.[10]

Q2: What are the expected 1H NMR chemical shifts for this compound?

  • Aromatic Protons: The protons on the benzothiazole ring will likely appear in the range of 6.0-7.5 ppm.

  • Amine Protons (-NH2): These will appear as broad singlets, and their chemical shift can vary significantly depending on the solvent and concentration. They typically appear between 3.0 and 5.0 ppm.

  • Methoxy Protons (-OCH3): Expect a sharp singlet around 3.8-4.0 ppm.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques is recommended for full characterization:

  • HPLC: To determine the purity by assessing the percentage of the main peak area. A diode array detector (DAD) can provide UV-Vis spectra for peak identification.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • NMR Spectroscopy (1H and 13C): To confirm the chemical structure of the compound. Quantitative NMR (qNMR) can also be used for purity determination.[3]

Q4: What are the optimal storage conditions for this compound?

A4: Due to its susceptibility to oxidation, the compound should be stored under an inert atmosphere (argon or nitrogen), in a light-protected, airtight container at low temperatures (ideally ≤ 4°C).

IV. Data Summary and Protocols

Table 1: Recommended Purification Parameters
Purification MethodParameterRecommendationRationale
Recrystallization Solvents to ScreenEthanol, Methanol, Ethanol/Water, Acetone/Water, Ethyl Acetate/HexaneThese systems cover a range of polarities suitable for many aromatic amines.[5][10]
TemperatureDissolve at boiling point, cool slowly to room temp, then to 0-4°CMaximizes crystal formation and purity.[4]
Column Chromatography Stationary PhaseSilica Gel (default), Neutral Alumina (for acid-sensitive compounds)Silica is a versatile stationary phase, while alumina can prevent degradation of acid-sensitive amines.[2]
Mobile PhaseDichloromethane/Methanol or Ethyl Acetate/Hexane gradientAllows for the elution of compounds with a wide range of polarities.
Additive0.1-1% Triethylamine (in mobile phase for silica gel)Neutralizes acidic sites on silica gel, improving peak shape and recovery of basic compounds.[3]
Protocol 1: General Procedure for Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve your crude product in a minimum amount of the mobile phase (or a slightly stronger solvent if solubility is an issue) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.

  • Elution: Start eluting with a low polarity solvent system (e.g., 100% hexane or dichloromethane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or methanol).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding the hot solvent portion-wise until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature.

V. References

  • Study of Nine Aromatic Diamidines Designed to Optimize Their Analysis by HPLC. (2006). Journal of Liquid Chromatography & Related Technologies.

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). Molecules.

  • Workup: Amines. (n.d.). University of Rochester, Department of Chemistry.

  • Column Chromatography: Principles and Applications. (2025). Phenomenex.

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules.

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. (n.d.). Waters.

  • Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. (n.d.). ResearchGate.

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.). Environmental Science and Pollution Research.

  • Process for Catalytic Reduction of Nitro Compounds to Amines. (2023). US Patent Application.

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). The Journal of Organic Chemistry.

  • Reduction of nitroarenes to N-arylhydroxylamines. (n.d.). Organic Chemistry Portal.

  • Recrystallization. (n.d.). California State University, Los Angeles.

  • Dinitro compounds and their corresponding diamines used for the synthesis of the copolymers. (n.d.). ResearchGate.

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube.

  • Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc.

  • Go-to recrystallization solvent mixtures. (2023). Reddit.

  • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (n.d.). Arabian Journal of Chemistry.

  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage.

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester.

  • Purification of hexamethylenediamine by recrystallization from cyclohexane. (n.d.). Google Patents.

  • 2-Aminobenzothiazole derivatives. (n.d.). European Journal of Medicinal Chemistry.

  • Synthesis of biologically active derivatives of 2-aminobenzothiazole. (2021). Chemistry of Heterocyclic Compounds.

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage.

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (2008). Journal of Chromatography A.

  • Substituent effects on the stability of extended benzylic carbocations: A computational study of conjugation. (n.d.). ResearchGate.

  • Process for the purification of aromatic amines. (n.d.). Google Patents.

  • One pot reduction of dinitro compounds to diamines. (2025). Sciencemadness Discussion Board.

  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (n.d.). Scholars Research Library.

  • Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. (2019). ACS Omega.

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (n.d.). Food Chemistry.

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. (2021). Analytical Methods.

  • NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. (n.d.). DiVA portal.

  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025). YouTube.

  • LiCl-promoted amination of β-methoxy amides (γ-lactones). (2020). Organic & Biomolecular Chemistry.

  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACIVITY OF SUBSTITUTED 2-AMINOBENZOTHIAZOLE. (n.d.). RJPN.

  • Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. (2020). The Journal of Organic Chemistry.

  • AROMATIC AMINES a Nucleus-substituted amines or aryl amines. (n.d.). Gyan Sanchay.

  • Benzothiazole, 2-amino-6-methyl. (n.d.). Organic Syntheses.

  • Solid-Phase Synthesis of 2-Aminobenzothiazoles. (n.d.). Molecules.

  • SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. (n.d.). IJCRT.org.

Sources

Validation & Comparative

Comparative Analysis: The Influence of 4-Methoxy Substitution on the 1,3-Benzothiazole-2,7-diamine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Drug Development Professionals

In the landscape of medicinal chemistry, the benzothiazole scaffold is a privileged structure, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3] The strategic placement of substituents on this heterocyclic system is a cornerstone of drug design, profoundly influencing a molecule's potency, selectivity, and pharmacokinetic profile. This guide provides an in-depth comparison between the parent molecule, 1,3-benzothiazole-2,7-diamine , and its methoxy-substituted analog, 4-Methoxy-1,3-benzothiazole-2,7-diamine .

While direct, head-to-head experimental data for these specific analogs is sparse in publicly accessible literature, this guide will leverage established principles of medicinal chemistry and structure-activity relationship (SAR) data from related benzothiazole series to construct a predictive comparison. We will explore the anticipated effects of the 4-methoxy group on physicochemical properties, potential biological activities, and metabolic stability, supported by detailed protocols for key validation experiments.

The Methoxy Group: A Subtle but Powerful Modulator

The methoxy (-OCH₃) group is one of the most common substituents found in marketed drugs.[4] Its inclusion is a deliberate strategy to fine-tune molecular properties. Unlike a hydroxyl group, it is a hydrogen bond acceptor but not a donor. It adds minimal bulk but can significantly alter electronic and conformational properties.[5] The oxygen atom's lone pairs can donate electron density into the aromatic ring through resonance, while also exerting an inductive electron-withdrawing effect.[6] This duality allows it to engage in a variety of non-covalent interactions within a protein's binding pocket, from hydrogen bonding to CH-π interactions.[5]

Predicted Physicochemical and Pharmacokinetic Profiles

The introduction of a methoxy group at the C4 position of the 1,3-benzothiazole-2,7-diamine core is expected to induce several key changes in its physicochemical and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) properties.

Table 1: Predicted Physicochemical Properties

Property1,3-Benzothiazole-2,7-diamine (Parent)This compound (Analog)Rationale for Predicted Change
Molecular Weight ~179.24 g/mol ~209.27 g/mol Additive mass of -OCH₃ group.
LogP (Lipophilicity) LowerHigherThe methoxy group increases lipophilicity compared to a hydrogen, potentially improving membrane permeability.[6]
Polar Surface Area (PSA) HighSlightly Lower or SimilarThe ether oxygen adds to the PSA, but its masking of the aromatic ring may slightly reduce the overall value relative to the parent diamine. Methoxy groups generally favor a low PSA, which can be useful for molecular interactions.[6]
Hydrogen Bond Donors 2 (from two -NH₂ groups)2 (from two -NH₂ groups)The methoxy group is not a hydrogen bond donor.
Hydrogen Bond Acceptors 3 (2 from -NH₂, 1 from ring N)4 (2 from -NH₂, 1 from ring N, 1 from -OCH₃)The ether oxygen acts as an additional hydrogen bond acceptor, potentially enabling new interactions with biological targets.[5]
Metabolic Stability ModeratePotentially LowerThe methoxy group is a common site for metabolism, specifically O-demethylation by cytochrome P450 enzymes.[6] This can be a metabolic liability but may also be exploited for prodrug strategies.

The increased lipophilicity of the methoxy analog may enhance its ability to cross cellular membranes, a critical factor for reaching intracellular targets. However, this must be balanced against the potential for increased metabolic turnover via O-demethylation.

Comparative Biological Activity: A Predictive Framework

Benzothiazole derivatives are known to target a range of biological entities, including protein kinases and nucleic acids.[3][7] The diamine substituents at the C2 and C7 positions provide key interaction points, and the addition of a C4-methoxy group can modulate this activity through steric and electronic effects.

As Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology.[8] Many kinase inhibitors bind to the ATP pocket, and their selectivity is governed by subtle interactions with the surrounding amino acid residues.

  • Parent Analog (1,3-benzothiazole-2,7-diamine): The two amino groups can form critical hydrogen bonds with the hinge region of a kinase, a common binding motif for ATP-competitive inhibitors.

  • Methoxy Analog: The 4-methoxy group could enhance binding affinity in several ways:

    • New Hydrogen Bonds: The ether oxygen can act as a hydrogen bond acceptor for a nearby donor residue (e.g., the backbone amide of a cysteine or the side chain of a lysine).[5]

    • Hydrophobic Interactions: The methyl portion of the group can fit into a small hydrophobic sub-pocket, increasing van der Waals contacts.

    • Conformational Restriction: The group may orient the rest of the molecule into a more favorable conformation for binding.

Conversely, the methoxy group could introduce a steric clash if the target pocket is too small, leading to decreased activity. In some reported benzothiazole series, methoxy substitution has been shown to decrease antiproliferative activity, highlighting the target-specific nature of its effects.[9]

G cluster_0 Upstream Signaling cluster_1 Cellular Response RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Benzothiazole Inhibitor Inhibitor->MEK Inhibition caption Fig 1. Hypothetical inhibition of the MAPK/ERK pathway.

Fig 1. Hypothetical inhibition of the MAPK/ERK pathway.
As DNA Intercalating Agents or Groove Binders

The planar structure of the benzothiazole ring system makes it a candidate for interacting with DNA.[7] Such compounds can exhibit fluorescence, a property useful for their detection and for studying binding events.

  • Parent Analog: The aromatic core allows for π-stacking interactions with DNA bases, while the protonated amino groups can form electrostatic interactions with the negatively charged phosphate backbone.

  • Methoxy Analog: The methoxy group can influence DNA binding by altering the electronic distribution of the aromatic system, which can fine-tune the strength of π-stacking interactions. Furthermore, it could sterically direct the molecule towards either the major or minor groove of the DNA helix. The change in electronic properties may also alter the compound's intrinsic fluorescence, affecting its utility as a probe.

Experimental Validation: Protocols & Workflows

To validate these predicted differences, a series of standardized biochemical and cellular assays would be required. Below are detailed protocols for three foundational experiments.

Workflow for Comparative Analysis

G cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays start Synthesize & Purify Parent & Methoxy Analogs kinase_assay Kinase Inhibition Assay (Determine IC50) start->kinase_assay dna_assay DNA Binding Assay (Fluorescence Spectroscopy) start->dna_assay mtt_assay Cytotoxicity Assay (MTT) (Determine GI50) start->mtt_assay sar Structure-Activity Relationship (SAR) Analysis kinase_assay->sar dna_assay->sar mtt_assay->sar caption Fig 2. Experimental workflow for compound comparison.

Fig 2. Experimental workflow for compound comparison.
Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase.[10] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput assay format.[11]

Principle: A biotinylated substrate peptide and a phospho-specific antibody labeled with a fluorescent acceptor (e.g., APC) are used. The kinase, in the presence of ATP, phosphorylates the substrate. A lanthanide-labeled (e.g., Europium) anti-tag antibody (e.g., anti-GST) binds the kinase. When the substrate is phosphorylated, the phospho-specific antibody binds, bringing the lanthanide donor and the acceptor into close proximity, generating a FRET signal. An inhibitor prevents phosphorylation, leading to a loss of signal.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of each benzothiazole analog in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

    • Prepare Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Prepare ATP solution in Kinase Buffer at 2x the final desired concentration (e.g., 20 µM if final is 10 µM).

  • Assay Procedure (384-well plate):

    • Add 2.5 µL of Kinase Buffer to all wells.

    • Add 2.5 µL of the 2x ATP solution to all wells except the "no ATP" control.

    • Add 1 µL of the compound serial dilutions to the appropriate wells. Add 1 µL of DMSO for positive and negative controls.

    • Initiate the reaction by adding 5 µL of a pre-mixed enzyme/substrate solution (prepared in Kinase Buffer) to all wells.

    • Seal the plate and incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of TR-FRET Detection Buffer containing the Europium-labeled antibody and the APC-labeled antibody.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at 615 nm (donor) and 665 nm (acceptor) after a 320 nm excitation.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity after treatment with the test compounds.[12]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding:

    • Seed a cancer cell line (e.g., HeLa, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the benzothiazole analogs in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compounds (or vehicle control, typically <0.5% DMSO).

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Incubation:

    • Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

    • Incubate the plate for 4 hours at 37°C.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Allow the plate to stand overnight in the incubator.

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. Use a reference wavelength of >650 nm if desired.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Express cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of compound concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3: DNA Binding Assay (Fluorescence Spectroscopy)

This protocol assesses the ability of a compound to bind to double-stranded DNA (dsDNA) by monitoring changes in its intrinsic fluorescence.[13][14]

Principle: Many aromatic heterocyclic compounds are fluorescent. Their fluorescence quantum yield, emission maximum, and anisotropy can change upon binding to a macromolecule like DNA.[14] An increase in fluorescence intensity is often observed as the molecule moves from the polar aqueous environment to the more hydrophobic environment of a DNA groove or intercalation site.

Methodology:

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of each benzothiazole analog in DMSO.

    • Prepare a concentrated stock of calf thymus DNA (ctDNA) in a suitable buffer (e.g., 10 mM TRIS, 50 mM NaCl, pH 7.4). Determine its concentration accurately via UV absorbance at 260 nm.

    • Prepare the assay buffer.

  • Fluorescence Titration:

    • In a quartz cuvette, place a fixed concentration of the benzothiazole analog (e.g., 5 µM) in 2 mL of assay buffer.

    • Record the initial fluorescence emission spectrum by exciting at a wavelength near the compound's absorbance maximum (e.g., 350 nm).

    • Add small aliquots (e.g., 2-10 µL) of the ctDNA stock solution to the cuvette.

    • After each addition, mix gently and allow the solution to equilibrate for 2-5 minutes before recording the new fluorescence emission spectrum.

    • Continue the titration until the fluorescence intensity reaches a plateau.

  • Data Analysis:

    • Correct the fluorescence intensity data for the dilution effect caused by the addition of DNA.

    • Plot the change in fluorescence intensity (ΔF) against the concentration of DNA.

    • Analyze the binding isotherm using an appropriate model, such as the Scatchard plot, to estimate the binding constant (K) and the number of binding sites.[13]

Conclusion and Future Outlook

The addition of a 4-methoxy group to the 1,3-benzothiazole-2,7-diamine scaffold represents a classic medicinal chemistry strategy for lead optimization. This substitution is predicted to increase lipophilicity and introduce a new hydrogen bond acceptor, which could enhance binding to targets like protein kinases while potentially introducing a new metabolic liability. The non-methoxy parent compound serves as a crucial baseline, possessing fundamental binding features through its amino groups and planar core.

The true impact of this substitution can only be confirmed through empirical testing. The protocols provided herein offer a clear and robust framework for performing a direct comparison. By systematically evaluating kinase inhibition, cytotoxicity, and DNA binding, researchers can build a comprehensive SAR profile, guiding the rational design of next-generation benzothiazole-based therapeutics.

References

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A Senior Application Scientist's Guide to the Chromatographic Separation of 4-Methoxy-1,3-benzothiazole-2,7-diamine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the precise separation and purification of isomeric species are paramount for ensuring drug safety and efficacy. The compound 4-Methoxy-1,3-benzothiazole-2,7-diamine, a key intermediate in the synthesis of various pharmacologically active agents, presents a common yet critical challenge: the effective separation of its isomers. This guide provides an in-depth comparison of potential chromatographic strategies, grounded in scientific principles and practical expertise, to empower researchers in developing robust and efficient separation methods for these challenging compounds.

The Challenge: Isomeric Complexity of this compound

The core challenge in separating isomers of this compound lies in their subtle structural similarities. Positional isomers, which differ in the substitution pattern of the methoxy and amine groups on the benzothiazole core, can exhibit very similar physicochemical properties. This similarity in polarity, hydrophobicity, and size makes their separation by conventional chromatographic techniques a non-trivial task. Furthermore, the potential for chiral centers in derivatives of this molecule necessitates the consideration of enantioselective separation techniques.

This guide will compare two powerful chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), for the achiral and chiral separation of this compound isomers.

Comparative Analysis: HPLC vs. SFC for Isomer Separation

The choice between HPLC and SFC is not merely a matter of preference but a strategic decision based on the specific separation goals, sample properties, and desired throughput. Both techniques offer distinct advantages and are governed by different separation mechanisms.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, offering a wide array of stationary and mobile phases to tailor selectivity for a broad range of analytes. For aromatic amine isomers, reversed-phase and normal-phase HPLC are the primary modes of separation.[1][2]

  • Reversed-Phase (RP-HPLC): This is often the first approach for separating moderately polar compounds like our target molecule. The separation is driven by hydrophobic interactions between the analyte and a non-polar stationary phase (e.g., C18). The mobile phase is typically a polar mixture, such as water and acetonitrile or methanol. For basic compounds like aromatic amines, ion-pairing agents can be added to the mobile phase to improve peak shape and resolution.[1]

  • Normal-Phase (NP-HPLC): In this mode, a polar stationary phase (e.g., silica, cyano) is used with a non-polar mobile phase. NP-HPLC can offer unique selectivity for isomers based on polar interactions, such as hydrogen bonding and dipole-dipole interactions, which are prominent in aromatic amines.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful "green" alternative to HPLC, particularly for chiral separations and the purification of complex mixtures.[3][4][5] It utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase.[4][6] The low viscosity and high diffusivity of supercritical CO2 lead to faster separations and higher efficiency compared to HPLC.[5]

  • Achiral SFC: For achiral separations of polar compounds, SFC can be highly effective.[3][7] By adding polar co-solvents (modifiers) like methanol to the CO2 mobile phase, the elution strength can be tuned to separate isomers with differing polarities.[7]

  • Chiral SFC: SFC is a dominant technique for enantioselective separations in the pharmaceutical industry.[4][6] Chiral stationary phases (CSPs) are used to differentiate between enantiomers based on specific stereochemical interactions. The ability to rapidly screen different modifiers and gradients makes SFC a high-throughput solution for chiral method development.

Head-to-Head Performance Comparison (Hypothetical Data)

To illustrate the potential performance of each technique for the separation of two hypothetical positional isomers of this compound (Isomer A and Isomer B), the following table summarizes expected chromatographic parameters.

ParameterRP-HPLCNP-HPLCAchiral SFCChiral SFC (for enantiomers)
Resolution (Rs) 1.82.12.5> 2.0
Run Time (min) 151257
Solvent Consumption HighHighLowLow
Selectivity ModerateGoodHighExcellent
Throughput ModerateModerateHighHigh

This table presents hypothetical data for illustrative purposes.

Experimental Protocols: A Starting Point for Method Development

The following protocols are designed to be a robust starting point for developing a separation method for this compound isomers.

Protocol 1: Reversed-Phase HPLC Method Development

This protocol outlines a systematic approach to developing an RP-HPLC method for separating positional isomers.

Workflow Diagram

RP_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_opt Optimization A Dissolve sample in mobile phase A E Inject sample A->E B Prepare Mobile Phase A: 0.1% Formic Acid in Water D Equilibrate C18 column (e.g., 250 x 4.6 mm, 5 µm) B->D C Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile C->D D->E F Run gradient elution: 5-95% B over 15 min E->F G UV Detection at 254 nm F->G H Evaluate resolution and peak shape G->H I Adjust gradient slope H->I if Rs < 1.5 J Screen different columns (e.g., Phenyl-Hexyl, C8) H->J if poor selectivity K Optimize mobile phase pH H->K if poor peak shape

Caption: RP-HPLC Method Development Workflow.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the isomer mixture in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a concentration of approximately 1 mg/mL.

  • HPLC System:

    • Column: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Gradient Elution:

    • Start with a linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Data Analysis and Optimization:

    • Assess the resolution between the isomer peaks.

    • If resolution is poor, consider screening different stationary phases (e.g., phenyl-hexyl for π-π interactions, or a polar-embedded phase).

    • Optimize the gradient slope and mobile phase modifiers (e.g., trifluoroacetic acid, or a buffer to control pH).

Protocol 2: Supercritical Fluid Chromatography (SFC) for Chiral Separation

This protocol provides a framework for developing an SFC method for the enantioselective separation of a chiral derivative of this compound.

Workflow Diagram

SFC_Workflow cluster_prep_sfc Sample Preparation cluster_sfc SFC Analysis cluster_opt_sfc Optimization A_sfc Dissolve racemic mixture in Methanol (1 mg/mL) C_sfc Inject sample A_sfc->C_sfc B_sfc Screen Chiral Stationary Phases (e.g., polysaccharide-based) B_sfc->C_sfc D_sfc Run isocratic elution with CO2/Methanol modifier C_sfc->D_sfc E_sfc UV or MS Detection D_sfc->E_sfc F_sfc Evaluate enantiomeric resolution E_sfc->F_sfc G_sfc Screen different modifiers (Ethanol, Isopropanol) F_sfc->G_sfc if Rs < 1.5 H_sfc Optimize back pressure and temperature F_sfc->H_sfc for peak shape/retention I_sfc Introduce gradient elution if necessary F_sfc->I_sfc for complex mixtures

Caption: Chiral SFC Method Development Workflow.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the racemic mixture in methanol to a concentration of 1 mg/mL.

  • SFC System:

    • Column: Screen a set of chiral stationary phases (CSPs), such as those based on derivatized cellulose or amylose.

    • Mobile Phase A: Supercritical CO2.

    • Mobile Phase B (Modifier): Methanol.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Detection: UV at 254 nm.

  • Screening and Optimization:

    • Begin with a screening gradient of 5-40% methanol over 5 minutes to determine the optimal isocratic conditions.

    • Once initial separation is observed, optimize the percentage of the modifier to maximize resolution.

    • If methanol does not provide adequate separation, screen other alcohol modifiers such as ethanol or isopropanol.

    • Fine-tune the back pressure and temperature to further improve peak shape and resolution.

Conclusion and Recommendations

The separation of this compound isomers is a tractable but nuanced challenge that requires a systematic approach to method development.

  • For achiral (positional isomer) separations , both RP-HPLC and SFC are viable techniques. However, SFC is often advantageous due to its higher speed, reduced solvent consumption, and often superior selectivity .[3][5]

  • For chiral separations of enantiomers , SFC is the clear method of choice , offering rapid method development and high throughput, which are critical in a drug discovery environment.[4][6]

It is imperative that the developed method is validated according to ICH guidelines to ensure its robustness, accuracy, and precision for its intended application in a research or quality control setting. The protocols and comparative data presented in this guide provide a solid foundation for initiating this critical work.

References

  • Chromatography Today. How Good is SFC for Polar Analytes? [https://www.chromatographytoday.com/news/sfc-uhpsfc/3 SFC-for-polar-analytes/38198]([Link] SFC-for-polar-analytes/38198)

  • Phenomenex. Supercritical Fluid Chromatography (SFC) Columns.[Link]

  • Royal Society of Chemistry. Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR).[Link]

  • Wikipedia. Supercritical fluid chromatography.[Link]

  • Preprints.org. Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe.[Link]

  • ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF.[Link]

  • MDPI. Enantiomeric Separation of New Chiral Azole Compounds.[Link]

  • Semantic Scholar. Separation of aromatic amine isomers by high pressure liquid chromatography with a copper(II)-bonded phase.[Link]

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Reference Standards for 4-Methoxy-1,3-benzothiazole-2,7-diamine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary: The "Hidden" Instability Factor

4-Methoxy-1,3-benzothiazole-2,7-diamine is a high-value intermediate often encountered in the synthesis of disperse azo dyes and novel antitumor pharmacophores. Unlike stable pharmaceutical APIs, this electron-rich diamine presents a unique analytical paradox: the purer it is, the faster it degrades.

The 4-methoxy group, combined with the 2,7-diamine substitution pattern, creates a highly electron-rich system prone to rapid auto-oxidation and photolytic degradation. Consequently, off-the-shelf "Research Grade" standards often fail to meet the rigorous requirements of GLP/GMP quantitative analysis.

This guide objectively compares the three tiers of reference standards available to researchers—Certified Reference Materials (CRMs) , Commercial Analytical Standards , and In-House Qualified Standards —and provides a self-validating protocol to ensure data integrity.

Part 1: The Analytical Challenge

Before selecting a standard, one must understand the molecule's behavior. The 4-methoxy substituent donates electron density to the benzothiazole ring, stabilizing the cation but making the free base highly susceptible to radical oxidation.

Critical Failure Modes:

  • Auto-oxidation: Formation of azo-dimers and quinone-imine type species upon exposure to air.

  • Photolysis: Rapid degradation under UV/Vis light (standard laboratory lighting).

  • Hygroscopicity: The diamine salt forms (e.g., HCl) are often hygroscopic, altering the assay value.

Diagram 1: Degradation & Stability Logic

The following diagram illustrates the degradation pathways that compromise standard integrity.

degradation_pathway Start 4-Methoxy-1,3-benzothiazole- 2,7-diamine (Pure) Oxidation Oxidation (Air/O2) Start->Oxidation Electron Rich System Light Photolysis (UV/Vis) Start->Light Photosensitive Dimer Azo-Dimer Impurities (Colored/Insoluble) Oxidation->Dimer Radical Coupling Quinone Quinone-Imine Species Oxidation->Quinone Ring Oxidation Light->Dimer Excited State Reaction

Figure 1: Primary degradation pathways. Note that oxidation leads to colored impurities (yellow/brown) which interfere with UV detection at 254nm.

Part 2: Comparative Analysis of Reference Standard Grades

For this specific molecule, a "Gold Standard" ISO 17034 CRM is rarely available off-the-shelf due to its instability. Researchers must often choose between a custom synthesis or a commercial research-grade chemical.

Table 1: Performance Comparison of Standard Types
FeatureOption A: ISO 17034 CRM (Custom)Option B: Commercial Analytical Standard Option C: Research Grade Chemical
Primary Use GLP/GMP Release TestingMethod Development / R&DSynthesis Starting Material
Assay Method qNMR + Mass Balance (HPLC/GC/KF)HPLC Area % (Relative)Unverified (Often >95%)
Traceability SI Units (NIST/BIPM Traceable)Manufacturer LotNone
Uncertainty Explicitly Stated (e.g., ±0.5%)UnknownHigh
Cost High (

)
Moderate (

)
Low ($)
Risk Low Medium (Assumes 100% response factor)High (Likely oxidized)
Recommendation
  • For Quantitation (PK/Impurity Profiling): Do NOT rely on Option C. If Option A is unavailable, you must purchase Option B or C and re-qualify it using the Self-Validating Protocol below (Option D: In-House Primary Standard).

  • For Identification (Retention Time): Option C is acceptable if stored under Argon.

Part 3: Experimental Validation (The "Self-Validating" System)

Since commercial standards for this compound are often unreliable, you must establish an In-House Primary Standard using Quantitative NMR (qNMR) . This is the only absolute method that does not require a reference standard of the analyte itself.

Workflow: Establishing the "Golden Batch"

validation_workflow Raw Raw Material (Research Grade) Purify Recrystallization (EtOH/H2O + Ascorbic Acid) Raw->Purify Remove Oxidants Dry Vacuum Dry (P2O5, Dark, Argon) Purify->Dry Remove Solvents qNMR qNMR Analysis (Internal Std: Maleic Acid) Dry->qNMR Absolute Quant HPLC HPLC-DAD Purity Check (Orthogonal Method) Dry->HPLC Relative Purity Assign Assign Purity Value (Mass Balance) qNMR->Assign HPLC->Assign

Figure 2: Workflow for converting a research-grade chemical into a qualified reference standard.

Protocol 1: Purification & Handling
  • Solvent: Recrystallize from Ethanol/Water (90:10).

  • Antioxidant: Add 0.1% Ascorbic Acid to the solvent during recrystallization to prevent oxidation of the diamine.

  • Drying: Dry under high vacuum (<1 mbar) over

    
     for 24 hours. Store immediately in amber vials under Argon.
    
Protocol 2: qNMR Quantification (The Absolute Truth)
  • Instrument: 400 MHz (or higher) NMR.

  • Solvent: DMSO-

    
     (prevents aggregation common in benzothiazoles).
    
  • Internal Standard (IS): Traceable Maleic Acid or Dimethyl Sulfone (must be high purity).

  • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    is purity,
    
    
    is integral area,
    
    
    is number of protons,
    
    
    is molar mass, and
    
    
    is weighed mass.[1][2][3]
Protocol 3: HPLC-DAD Stability-Indicating Method

Use this method to monitor the stability of your standard over time.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the amine).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: 254 nm (aromatic ring) and 320 nm (conjugated system).

  • Critical Step: Inject samples immediately after preparation. If autosampler storage is needed, keep at 4°C protected from light.

Part 4: Troubleshooting & Best Practices

IssueObservationRoot CauseSolution
Split Peaks Doublet peaks in HPLCTautomerism or Protonation equilibriumEnsure Mobile Phase pH is buffered (pH < 3).
New Impurity Peak at RRT ~1.2 growing over timeOxidative DimerizationUse fresh mobile phase; add 1mM EDTA to aqueous phase.
Low Assay qNMR < 90% but HPLC > 98%Inorganic Salts / MoistureHPLC "hides" salts/water. Trust the qNMR. Re-dry the sample.

References

  • General Benzothiazole Analysis

    • Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry. (2004).
  • Oxidation Chemistry of Benzothiazoles

    • Electrochemical oxidation of benzothiazole dyes for monitoring amyloid formation.[4] (2009).[4] Analytical Chemistry.

  • General Chapter <11> Reference Standards. United States Pharmacopeia (USP).
  • Synthesis & Properties

    • Synthesis and pharmacological properties of benzothiazole derivatives.[5][3][6][7][8] (1998). Arzneimittel-Forschung.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 4-Methoxy-1,3-benzothiazole-2,7-diamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Methoxy-1,3-benzothiazole-2,7-diamine. As a Senior Application Scientist, my objective is to synthesize technical accuracy with field-proven insights to ensure your safety and the integrity of your work. The protocols described herein are designed to be a self-validating system, where the rationale behind each step is clearly articulated.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is based on the known hazards of structurally similar compounds, including benzothiazole derivatives and aromatic amines. It is imperative to treat this compound as potentially hazardous and to exercise extreme caution.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is a complex molecule with functional groups that suggest a specific hazard profile. Its structure combines a benzothiazole core with two amine groups and a methoxy group. This combination necessitates a cautious approach due to the potential for significant health risks.

  • Benzothiazole Moiety: The benzothiazole core is associated with toxicity. For instance, the parent compound, benzothiazole, is classified as toxic if swallowed or in contact with skin, harmful if inhaled, and a cause of serious eye irritation[1].

  • Aromatic Amine Functionality: The presence of two amine groups on the benzene ring is a significant concern. Aromatic amines as a class are known for their potential to be carcinogenic and mutagenic. A related compound, 4-Methoxy-1,3-benzenediamine, is classified as a Category 2 carcinogen and a Category 3 mutagen, with the risk of causing cancer and possible irreversible effects[2]. The National Institute for Occupational Safety and Health (NIOSH) recommends that occupational exposure to such chemicals be minimized and skin contact avoided[2].

Given these structural alerts, it is prudent to handle this compound as a substance that is likely to be toxic via ingestion, dermal contact, and inhalation, and as a potential carcinogen and mutagen.

Engineering Controls: Your First Line of Defense

The primary objective is to minimize exposure. Engineering controls are the most effective way to achieve this.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of any dust or aerosols[3].

  • Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood provides localized control, which is essential[4].

  • Safety Stations: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation[4].

Personal Protective Equipment (PPE): A Comprehensive Barrier

The selection and proper use of PPE are critical for preventing direct contact with the chemical. The following table summarizes the recommended PPE.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with compatible chemical-resistant gloves is mandatory. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's recommendations for breakthrough times for aromatic amines and benzothiazole derivatives. Always inspect gloves for any signs of degradation or puncture before use[3][5].
Eye and Face Protection Use tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards[6]. A face shield should be worn in addition to goggles when there is a risk of splashing[5].
Respiratory Protection When handling the solid material outside of a fume hood (which is strongly discouraged) or if there is a potential for aerosol generation, a NIOSH-approved respirator with a particulate filter is required[4][7]. For emergency situations, a self-contained breathing apparatus (SCBA) may be necessary.
Protective Clothing A lab coat is the minimum requirement. For larger quantities or tasks with a higher risk of exposure, a chemically resistant apron or coveralls should be worn[3][8].
PPE Selection and Use Workflow

The following diagram outlines the decision-making process for selecting and using appropriate PPE.

PPE_Workflow cluster_assessment Hazard Assessment cluster_controls Control Measures cluster_ppe Personal Protective Equipment (PPE) Selection cluster_procedure Safe Work Practice start Start: Handling 4-Methoxy-1,3- benzothiazole-2,7-diamine assess_hazards Assess Hazards: - Toxic (Oral, Dermal, Inhalation) - Potential Carcinogen/Mutagen - Eye Irritant start->assess_hazards eng_controls Engineering Controls: Work in a certified chemical fume hood assess_hazards->eng_controls eye_face Eye/Face Protection: - Safety Goggles (min.) - Face Shield (if splash risk) eng_controls->eye_face hand Hand Protection: - Double-glove with  chemically resistant gloves eng_controls->hand body Body Protection: - Lab Coat (min.) - Chemically resistant apron  or coveralls (if needed) eng_controls->body respiratory Respiratory Protection: - Generally not needed in fume hood - Use NIOSH-approved respirator  if aerosols are generated outside hood eng_controls->respiratory perform_work Perform Work Safely eye_face->perform_work hand->perform_work body->perform_work respiratory->perform_work

Caption: PPE selection workflow for handling this compound.

Operational Protocols: Step-by-Step Guidance

Handling and Storage
  • Avoid Dust Formation: When handling the solid, minimize the creation of dust. Use appropriate tools and techniques for weighing and transferring the material[4].

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[5].

  • Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area[5]. Store it away from incompatible materials such as strong oxidizing agents[4].

Spill Management

In the event of a spill, evacuate the area and prevent entry of unnecessary personnel.

  • Small Spills (in a fume hood):

    • Wear the appropriate PPE as outlined above.

    • Carefully sweep up the solid material and place it into a sealed, labeled container for disposal[4]. Avoid generating dust.

    • Wipe the area with a suitable solvent (e.g., ethanol) and then with soap and water.

    • Collect all cleaning materials in a sealed bag for disposal.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others.

    • Contact your institution's environmental health and safety (EHS) department.

    • Do not attempt to clean up a large spill without proper training and equipment.

Emergency Procedures: Immediate Actions

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention[9][10].

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention[8][10].

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[9][10].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[8][10].

Disposal Plan: Responsible Waste Management

All waste containing this compound, including the compound itself, contaminated PPE, and cleaning materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed containers.

  • Disposal: Dispose of the waste through your institution's EHS-approved hazardous waste disposal program. Do not pour any waste down the drain[11]. Follow all local, state, and federal regulations for hazardous waste disposal[3].

By adhering to these rigorous safety protocols, you can mitigate the risks associated with handling this compound and ensure a safe and productive research environment.

References

  • Chemtronics. (n.d.). Safety Data Sheet: Benzothiazole.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2014, November 27). 4-Methoxy-1,3-benzenediamine and its sulfate: Human health tier II assessment. Retrieved from [Link]

  • LANXESS. (2015, August). Product Safety Assessment: Benzothiazole.
  • Enamine. (n.d.). Safety Data Sheet: 2-[(1,3-benzothiazol-2-yl)methylidene]-1,3-thiazolidin-4-one.
  • BB Fabrication. (2017, November 21). Safety Data Sheet.
  • Cole-Parmer. (2004, October 5). Material Safety Data Sheet: S-2-Benzothiazoyl-2-Amino-Alpha-Methoxyimino-4-Thiazoleacetate, 97%. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025, March 26). Substance Information: 5-Methoxy-1H-1,3-benzodiazole-2-thiol. Retrieved from [Link]

  • Synerzine. (2019, February 15). Safety Data Sheet: Benzothiazole.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.